5-Bromo-2-fluoropyridine-3-carboxaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYVOGAJRCBWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670233 | |
| Record name | 5-Bromo-2-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-15-0 | |
| Record name | 5-Bromo-2-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-fluoro-3-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-fluoropyridine-3-carboxaldehyde, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, safety information, a representative synthetic protocol, and its application in the development of targeted therapeutics, with a focus on kinase inhibitors.
Chemical and Physical Properties
This compound is an off-white to pale yellow powder.[1] It is a trifunctional heterocyclic compound, featuring a pyridine core substituted with a bromine atom, a fluorine atom, and a carboxaldehyde group. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 875781-15-0 | [1] |
| Molecular Formula | C₆H₃BrFNO | [1] |
| Molecular Weight | 203.99 g/mol | [1] |
| Appearance | Off-white to pale yellow powder | [1] |
| Boiling Point (Predicted) | 258.2 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [1] |
| Mass Spectrum | m/z = 203.8, 205.7 [M+H]⁺ | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the characterization of this compound. While full spectra are not provided here, typical expected data are as follows:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the pyridine ring and a distinct downfield signal for the aldehyde proton.
-
¹³C NMR: The carbon spectrum would display signals for the six carbons in the molecule, including the carbonyl carbon of the aldehyde.
-
IR Spectroscopy: The infrared spectrum would feature a prominent absorption band for the carbonyl (C=O) stretching of the aldehyde group.
Safety and Handling
This compound is classified as an irritant. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Reactivity and Synthetic Applications
The unique substitution pattern of this compound provides multiple avenues for synthetic transformations. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of various aryl, heteroaryl, or amine substituents. The fluorine atom can undergo nucleophilic aromatic substitution, and the aldehyde group serves as a handle for a wide range of reactions, including reductive amination, Wittig reactions, and condensations.
This compound is a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. This compound serves as a scaffold to build molecules that can target the ATP-binding site of specific kinases.
Experimental Protocols
Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
5-bromo-2-fluoropyridine
-
Lithium diisopropylamide (LDA)
-
n-Butyllithium (n-BuLi)
-
N-formylpiperidine
-
Anhydrous tetrahydrofuran (THF)
-
10% (w/v) aqueous citric acid solution
-
Dichloromethane
-
Sodium sulfate
-
Cyclohexane
Procedure:
-
A solution of lithium diisopropylamine in anhydrous THF is prepared and cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyl lithium is added to the solution, and the mixture is stirred for 15 minutes at -78 °C.
-
5-bromo-2-fluoropyridine is then added, and the resulting mixture is stirred for 90 minutes at -78 °C.
-
N-formylpiperidine is rapidly added to the suspension at -78 °C, and the mixture is stirred vigorously for 60 seconds.
-
The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid.
-
The mixture is warmed to room temperature and partitioned between water and dichloromethane.
-
The aqueous phase is extracted three times with dichloromethane.
-
The combined organic phases are dried over sodium sulfate, filtered, and concentrated.
-
Crystallization of the crude product from cyclohexane affords 5-bromo-2-fluoro-pyridine-3-carbaldehyde as pale beige flaky crystals.[1]
Application in Drug Discovery: Targeting the PLK1 Signaling Pathway
This compound is a valuable precursor for the synthesis of inhibitors targeting Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that is a key regulator of the cell cycle, particularly during mitosis.[2][3] It is overexpressed in many types of cancer, making it an attractive therapeutic target.[3]
The PLK1 signaling pathway is integral to the G2/M transition, centrosome maturation, spindle assembly, and cytokinesis. PLK1 activates Cdc25C, which in turn activates the Cyclin B/CDK1 complex, a master regulator of mitosis. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.
Onvansertib is a selective PLK1 inhibitor that has shown promise in clinical trials for various cancers.[4][5][6][7] The chemical structure of onvansertib features a substituted pyrazolo[4,3-h]quinazoline core, which can be synthesized from intermediates derived from this compound.
References
- 1. echemi.com [echemi.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Onvansertib | C24H27F3N8O3 | CID 49792852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-Bromo-2-fluoropyridine-3-carboxaldehyde, a key intermediate in pharmaceutical and materials science research.
Introduction
This compound (CAS No: 875781-15-0) is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its unique trifunctional nature, featuring a bromine atom, a fluorine atom, and a carboxaldehyde group on a pyridine ring, makes it a valuable precursor for the synthesis of a wide range of complex heterocyclic compounds. This guide details a reliable synthetic protocol for its preparation and provides a summary of its key characterization data. Furthermore, it explores the role of this compound as a precursor to pyrazolopyridine scaffolds, which are prominent in the development of kinase inhibitors, thereby linking it to critical cell signaling pathways.
Synthesis of this compound
The primary synthetic route to this compound involves the ortho-formylation of 5-bromo-2-fluoropyridine. This is typically achieved through a directed ortho-metalation (DoM) strategy, utilizing a strong lithium amide base to deprotonate the position ortho to the fluorine atom, followed by quenching with an appropriate formylating agent.
Experimental Protocol
A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). To this solution, n-butyllithium (n-BuLi) is added, and the mixture is stirred for a short period. 5-Bromo-2-fluoropyridine, dissolved in anhydrous THF, is then added dropwise to the cooled LDA/n-BuLi solution. The resulting mixture is stirred at -78 °C for approximately 90 minutes to ensure complete metalation. Subsequently, an electrophilic formylating agent, such as N-formylpiperidine or ethyl formate, is rapidly introduced to the reaction mixture. The reaction is quenched shortly after by the addition of an aqueous solution of a weak acid, such as 10% (w/v) citric acid. The reaction mixture is then allowed to warm to room temperature.
The product is extracted from the aqueous layer using a suitable organic solvent, typically dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification of the crude this compound can be achieved by either crystallization from a solvent such as cyclohexane or by trituration with hexanes. This process yields the final product as an off-white to pale yellow solid. Reported yields for this synthesis are in the range of 52-68%.
Characterization Data
The structural identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₆H₃BrFNO |
| CAS Number | 875781-15-0 |
| Molecular Weight | 204.00 g/mol |
| Appearance | Off-white to pale yellow powder[2] |
| Melting Point | Data not consistently available in literature |
Spectroscopic Data
| Technique | Observed Data |
| ¹H NMR | The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two pyridine ring protons, and a downfield singlet for the aldehyde proton. The coupling patterns will be influenced by both the bromine and fluorine substituents. |
| ¹³C NMR | The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will appear significantly downfield. |
| IR Spectroscopy | The infrared spectrum will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1700-1720 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic ring and the aldehyde, as well as C-Br and C-F stretching vibrations. |
| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) shows characteristic isotopic peaks for the bromine atom. The protonated molecule [M+H]⁺ is observed at m/z 203.8 and 205.7. |
Visualization of Synthetic and Logical Workflows
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Conversion to a Kinase Inhibitor Scaffold
This compound is a valuable precursor for the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine, a key scaffold in many kinase inhibitors.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The pyrazolo[3,4-b]pyridine scaffold, readily synthesized from this compound, is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[3][4] Protein kinases are a large family of enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridine have been investigated as potent inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs).[4] The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) and their neurotrophin ligands are essential for the development and function of the nervous system. However, chromosomal rearrangements leading to TRK fusion proteins are oncogenic drivers in a wide range of tumors.
Inhibitors targeting the TRK signaling pathway can effectively block the downstream signaling cascades that promote tumor cell proliferation, survival, and metastasis. These downstream pathways include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)-AKT pathway. By serving as a precursor to TRK inhibitors, this compound is a valuable tool for the development of targeted cancer therapies.
TRK Signaling Pathway
The following diagram provides a simplified representation of the TRK signaling pathway and the point of intervention for inhibitors derived from the pyrazolopyridine scaffold.
Conclusion
This compound is a synthetically accessible and highly functionalized building block with significant potential in medicinal chemistry and materials science. The detailed synthetic protocol and characterization data provided in this guide will be a valuable resource for researchers. Its utility as a precursor to the pyrazolo[3,4-b]pyridine scaffold underscores its importance in the development of targeted therapeutics, particularly kinase inhibitors that modulate critical cell signaling pathways involved in cancer and other diseases.
References
An In-depth Technical Guide to the Spectral Data of 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the versatile synthetic intermediate, 5-Bromo-2-fluoropyridine-3-carboxaldehyde. The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and materials science industries.
Spectroscopic Data Summary
The following tables provide a structured summary of the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray (ES+) |
| Mass-to-Charge (m/z) Ratio | 203.8, 205.7 ([M+H]⁺) |
Note: The presence of two major peaks with a difference of approximately 2 m/z units is characteristic of a bromine-containing compound, representing the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Table 2: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehydic Proton (-CHO) | 9.5 - 10.5 | Singlet |
| Pyridine Ring Proton (H-4) | 8.0 - 8.5 | Doublet |
| Pyridine Ring Proton (H-6) | 7.5 - 8.0 | Doublet |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehydic Carbon (-CHO) | 185 - 195 |
| Pyridine Ring Carbon (C-2, attached to F) | 155 - 165 (with C-F coupling) |
| Pyridine Ring Carbon (C-3, attached to CHO) | 130 - 140 |
| Pyridine Ring Carbon (C-4) | 140 - 150 |
| Pyridine Ring Carbon (C-5, attached to Br) | 115 - 125 |
| Pyridine Ring Carbon (C-6) | 125 - 135 |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1700 | C=O Stretch (Aldehyde) |
| 2700 - 2900 | C-H Stretch (Aldehyde) |
| 1550 - 1600 | C=C and C=N Stretch (Pyridine Ring) |
| 1000 - 1200 | C-F Stretch |
| 500 - 700 | C-Br Stretch |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data for this compound are not explicitly published. However, the following are generalized methodologies that serve as a standard for similar aromatic aldehydes and heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum can be obtained using the following general procedure:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the solid compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrument Setup: Purge the FT-IR spectrometer with a dry, CO₂-free gas (e.g., nitrogen) to minimize atmospheric interference.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment or the ATR crystal. Then, acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and identify the wavenumbers of the major absorption bands.
Mass Spectrometry (MS)
A typical procedure for obtaining the mass spectrum is as follows:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺).
-
Data Analysis: Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
This guide serves as a foundational resource for professionals working with this compound. While a complete experimental dataset is not publicly available, the provided information and standardized protocols will aid in the successful characterization of this important chemical compound.
Physical and chemical properties of 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-2-fluoropyridine-3-carboxaldehyde, a key intermediate in pharmaceutical and agrochemical research. The document details its chemical structure, physical characteristics, synthesis protocols, and reactivity, offering valuable insights for its application in organic synthesis.
Core Compound Properties
This compound (CAS No: 875781-15-0) is a trifunctional heterocyclic compound.[1] Its utility as a building block in drug discovery and materials science stems from the distinct reactivity of its three functional groups: a bromine atom, a fluorine atom, and an aldehyde group, all attached to a pyridine ring.[2]
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 875781-15-0 | [1] |
| Molecular Formula | C₆H₃BrFNO | [1][3] |
| Molecular Weight | 203.99 g/mol | [1] |
| Canonical SMILES | C1=C(C(=NC=C1Br)F)C=O | [4] |
| InChI Key | MUYVOGAJRCBWCY-UHFFFAOYSA-N | [4] |
| Property | Value | Source(s) |
| Appearance | Off-white to pale yellow powder | [1] |
| Boiling Point | 258.2 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 109.9 ± 25.9 °C (Predicted) | [1] |
| Refractive Index | 1.591 (Predicted) | [1] |
| pKa | -4.59 ± 0.20 (Predicted) | N/A |
| XLogP3 | 1.4 | [1] |
Spectroscopic Data
Detailed spectroscopic data is available from various chemical suppliers.[4] The following provides a summary of expected and reported spectral characteristics.
| Technique | Data | Source(s) |
| ¹H NMR | Spectra available from chemical suppliers. | [4] |
| ¹³C NMR | Spectra available from chemical suppliers. | [4] |
| Mass Spectrometry | MS (ES)+ m/e 203.8, 205.7 [M+H]⁺ | [1] |
| IR Spectroscopy | Spectra available from chemical suppliers. | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the formylation of 5-bromo-2-fluoropyridine. The following protocol is based on established literature procedures.[1]
Materials:
-
5-Bromo-2-fluoropyridine
-
Lithium diisopropylamide (LDA)
-
n-Butyllithium (n-BuLi)
-
N-Formylpiperidine
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
10% (w/v) aqueous solution of citric acid
-
Dichloromethane
-
Sodium sulfate
-
Cyclohexane
Procedure:
-
A solution of lithium diisopropylamide in anhydrous THF is prepared in a reaction vessel under a nitrogen atmosphere and cooled to -78 °C.
-
n-Butyllithium (2.5 M in hexanes) is added to the LDA solution, and the mixture is stirred at -78 °C for 15 minutes.
-
5-Bromo-2-fluoropyridine is then added to the reaction mixture, which is subsequently stirred at -78 °C for 90 minutes.
-
N-Formylpiperidine is rapidly added to the suspension at -78 °C, and the mixture is stirred vigorously for 60 seconds.
-
The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid.
-
The mixture is warmed to room temperature and partitioned between water and dichloromethane.
-
The aqueous phase is extracted three times with dichloromethane.
-
The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by crystallization from cyclohexane to yield this compound as pale beige, flaky crystals.[1]
Purification
The primary method for purification is recrystallization from cyclohexane.[1] Alternatively, trituration of the crude product in hexanes can be employed.[1] For more challenging separations, column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) would be a standard approach.
Visualized Workflows and Reactivity
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart illustrating the synthesis of this compound.
Chemical Reactivity
The unique arrangement of the three functional groups on the pyridine ring allows for a variety of selective chemical transformations, making this compound a versatile intermediate.
Caption: A diagram showing the reactivity of the functional groups of the molecule.
The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution. The bromine atom at the 5-position is well-suited for various palladium-catalyzed cross-coupling reactions.[2] The aldehyde group at the 3-position can undergo a wide range of classical transformations, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid. This trifunctional nature allows for sequential and selective modifications, which is highly valuable in the synthesis of complex target molecules.[2]
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-fluoropyridine-3-carboxaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this guide is based on predicted spectral data, drawing upon established principles of NMR spectroscopy and known chemical shift and coupling constant values for analogous substituted pyridine derivatives. This document is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the structural elucidation of this versatile building block.
Predicted NMR Data
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on established substituent effects on the pyridine ring system. The numbering convention used for the assignments is as follows:
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 8.30 - 8.50 | Doublet (d) | ~2.5 Hz (⁴JH-F) |
| H-6 | 8.15 - 8.35 | Doublet (d) | ~2.0 Hz (⁴JH-H) |
| CHO | 10.20 - 10.40 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |
| C-2 | 158.0 - 162.0 | Doublet (d) | ~240 - 260 Hz (¹JC-F) |
| C-3 | 120.0 - 125.0 | Doublet (d) | ~20 - 30 Hz (²JC-F) |
| C-4 | 145.0 - 150.0 | Doublet (d) | ~5 - 10 Hz (³JC-F) |
| C-5 | 118.0 - 122.0 | Singlet (s) | - |
| C-6 | 152.0 - 156.0 | Singlet (s) | - |
| CHO | 185.0 - 190.0 | Doublet (d) | ~2 - 5 Hz (³JC-F) |
Experimental Protocols
While the specific conditions for the acquisition of the NMR spectra for this compound are not publicly available, a standard protocol for a small organic molecule of this nature would be as follows:
2.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
2.2. ¹H NMR Spectroscopy
-
The NMR tube is placed in a 400 MHz (or higher) NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
A standard one-pulse ¹H NMR experiment is acquired.
-
Typical parameters would include:
-
Pulse width: ~30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
2.3. ¹³C NMR Spectroscopy
-
Following the ¹H NMR acquisition, a proton-decoupled ¹³C NMR spectrum is acquired on the same sample.
-
Typical parameters for a ¹³C{¹H} experiment would include:
-
Pulse width: ~30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)
-
-
The FID is processed similarly to the ¹H spectrum.
-
The chemical shifts are referenced to the CDCl₃ triplet at 77.16 ppm.
Visualization of the NMR Workflow
The logical workflow from sample preparation to structural elucidation via NMR spectroscopy is depicted in the following diagram:
Caption: Logical workflow for NMR-based structural elucidation.
This guide provides a foundational understanding of the expected NMR characteristics of this compound. For definitive structural confirmation, it is always recommended to acquire and interpret experimental spectra. The provided protocols and workflow serve as a standard reference for such an analysis.
An In-depth Technical Guide to the Preparation of 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-fluoropyridine-3-carboxaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. Its trifunctional nature, possessing bromo, fluoro, and carboxaldehyde moieties, allows for diverse and selective chemical transformations, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a detailed overview of the primary synthetic route for this compound, including a comprehensive experimental protocol, quantitative data analysis, and a visual representation of the reaction pathway.
Introduction
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound serves as a critical starting material for the synthesis of more elaborate molecules, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of the bromine atom allows for subsequent cross-coupling reactions, the fluorine atom can influence binding interactions and metabolic stability, and the aldehyde group provides a handle for a variety of synthetic transformations. This guide focuses on the most prominently documented method for its preparation: the directed ortho-metalation (DoM) of 5-bromo-2-fluoropyridine followed by formylation.
Primary Synthesis Method: Directed Ortho-Metalation and Formylation
The principal and most effective method reported for the synthesis of this compound involves the deprotonation of 5-bromo-2-fluoropyridine at the C3 position using a strong base, followed by quenching the resulting organometallic intermediate with a formylating agent. The fluorine atom at the C2 position directs the metalation to the adjacent C3 position.
Reaction Pathway
The general reaction scheme proceeds as follows:
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from reported experimental procedures.
| Starting Material | Base | Formylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 5-Bromo-2-fluoropyridine | LDA / n-BuLi | N-Formylpiperidine | THF | -78 | 1.5 | 52-68 | [1] |
| 5-Bromo-2-fluoropyridine | LDA / n-BuLi | Ethyl Formate | THF | -78 | 0.5 | 88 | [1] |
Detailed Experimental Protocols
Method A: Using N-Formylpiperidine as the Formylating Agent [1]
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, a solution of diisopropylamine (5 mL, 35 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) is cooled to -78 °C. To this solution, n-butyllithium (2.5 M in hexanes, 12 mL, 30 mmol) is added dropwise, and the mixture is stirred at -78 °C for 15 minutes.
-
Lithiation: 5-Bromo-2-fluoropyridine (5 g, 28 mmol) is added to the freshly prepared LDA solution at -78 °C. The resulting mixture is stirred at this temperature for 90 minutes.
-
Formylation: N-formylpiperidine (4 mL, 36 mmol) is added rapidly to the suspension at -78 °C, and the mixture is stirred vigorously for 60 seconds.
-
Quenching and Work-up: The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid. The mixture is allowed to warm to room temperature and then partitioned between water and dichloromethane. The aqueous phase is extracted three times with dichloromethane.
-
Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by crystallization from cyclohexane to afford this compound as pale beige flaky crystals (yield: 52%). An alternative purification by trituration of the crude product in hexanes has been reported to yield an off-white solid with a 68% yield.
Method B: Using Ethyl Formate as the Formylating Agent [1]
-
Preparation of LDA: Diisopropylamine (2.6 mL, 25 mmol) is dissolved in anhydrous tetrahydrofuran (100 mL) and cooled to 0 °C. A 2.5 M solution of n-butyllithium in hexanes (10 mL, 25 mmol) is added dropwise, and the mixture is stirred for 1 minute.
-
Lithiation: The LDA solution is cooled to -78 °C, and a solution of 5-bromo-2-fluoropyridine (4.0 g, 22.7 mmol) in anhydrous THF (20 mL) is added dropwise. The mixture is stirred at -78 °C for 30 minutes.
-
Formylation: Ethyl formate (2.8 mL, 34 mmol) is added dropwise, and the mixture is stirred for 10 minutes at -78 °C.
-
Quenching and Work-up: The reaction is quenched by the addition of 1N hydrochloric acid. The mixture is extracted with ethyl acetate. The organic extract is washed with saturated aqueous sodium chloride solution.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the title compound (yield: 88%).
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Discussion of Alternative Synthetic Routes
-
Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent (typically generated from phosphorus oxychloride and a formamide like DMF). While effective for many pyridines, the electron-withdrawing nature of the bromo and fluoro substituents on the target pyridine ring might render it less susceptible to this electrophilic substitution reaction.
-
Oxidation of the Corresponding Alcohol: The target aldehyde could theoretically be prepared by the oxidation of (5-bromo-2-fluoropyridin-3-yl)methanol. This would require the selective synthesis of this primary alcohol, for which a clear synthetic route was not identified in the literature search.
Conclusion
The synthesis of this compound is most reliably achieved through a directed ortho-metalation of 5-bromo-2-fluoropyridine, followed by formylation. This method offers high yields and is well-described in the scientific literature. The choice of the formylating agent and the purification method can be adjusted to optimize the yield and purity of the final product. This versatile intermediate will likely continue to be of significant interest to the medicinal chemistry community for the development of novel therapeutics.
References
The Synthesis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on the synthesis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde, a key intermediate in the development of novel therapeutics. This document details established synthetic methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols.
Introduction
This compound (CAS No: 875781-15-0) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique trifunctional nature, featuring a bromine atom, a fluorine atom, and a carboxaldehyde group on a pyridine ring, makes it a versatile building block for the synthesis of a wide array of complex molecules, particularly those with potential therapeutic applications.[2] The strategic placement of these functional groups allows for selective and diverse chemical transformations, enabling its use as a crucial intermediate in the synthesis of active pharmaceutical ingredients.[2]
Synthetic Methodologies
The primary route for the synthesis of this compound involves the ortho-directed metalation of 5-bromo-2-fluoropyridine followed by formylation. This method leverages the directing effect of the fluorine atom to achieve regioselective lithiation at the C-3 position.
Ortho-Directed Metalation and Formylation
This common and effective strategy utilizes a strong lithium amide base, such as lithium diisopropylamide (LDA), to deprotonate the pyridine ring at the position ortho to the fluorine atom. The resulting organolithium intermediate is then quenched with a formylating agent to introduce the aldehyde functionality. Two variations of this experimental protocol have been reported.[1]
Data Presentation
The following table summarizes the quantitative data from the described synthetic protocols for easy comparison.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 5-bromo-2-fluoropyridine | 5-bromo-2-fluoropyridine |
| Base | Lithium diisopropylamide / n-butyl lithium | Lithium diisopropylamide / n-butyl lithium |
| Formylating Agent | N-formylpiperidine | Ethyl formate |
| Solvent | Anhydrous THF | Tetrahydrofuran |
| Reaction Temperature | -78 °C | -78 °C |
| Reaction Time | 90 min (lithiation), 60 sec (formylation) | 30 min (lithiation), 10 min (formylation) |
| Yield | 52% | 68% (after trituration) |
| Product Form | Pale beige flaky crystals | Off-white solid |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Synthesis via Lithiation and Formylation with N-formylpiperidine[1]
-
A solution of lithium diisopropylamide (5 mL, 35 mmol) in anhydrous THF (40 mL) is cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyl lithium (2.5 M in hexanes, 12 mL, 30 mmol) is added, and the mixture is stirred at -78 °C for 15 minutes.
-
5-Bromo-2-fluoropyridine (5 g, 28 mmol) is then added, and the resulting mixture is stirred at -78 °C for 90 minutes.
-
N-formylpiperidine (4 mL, 36 mmol) is added very rapidly to the suspension at -78 °C, and the mixture is stirred vigorously for 60 seconds.
-
The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid.
-
The mixture is warmed to room temperature and partitioned between water and dichloromethane.
-
The aqueous phase is extracted three times with dichloromethane.
-
The combined organic phases are dried over sodium sulfate, filtered, and concentrated.
-
Crystallization of the crude product from cyclohexane affords 5-bromo-2-fluoro-pyridine-3-carbaldehyde (2.993 g, 52% yield) as pale beige flaky crystals.
Protocol 2: Synthesis via Lithiation and Formylation with Ethyl Formate[1]
-
Diisopropylamine (2.6 mL, 25 mmol) is dissolved in tetrahydrofuran (100 mL).
-
A 2.5 M solution of butyllithium in tetrahydrofuran (10 mL, 25 mmol) is slowly added dropwise at 0 °C, and the mixture is stirred for 1 minute.
-
A solution of 5-bromo-2-fluoropyridine (4.0 g, 22.7 mmol) in tetrahydrofuran (20 mL) is slowly added dropwise at -78 °C and stirred for 30 minutes.
-
Ethyl formate (2.8 mL, 34 mmol) is added dropwise, and the mixture is stirred for 10 minutes at -78 °C.
-
Upon completion of the reaction, 1N hydrochloric acid is added.
-
The crude product is triturated in hexanes to afford 5-bromo-2-fluoro-3-pyridinecarbaldehyde as an off-white solid (68% yield).
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway and experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflows for the synthesis of the target compound.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-fluoropyridine-3-carboxaldehyde is a key building block in medicinal chemistry, valued for its utility in the synthesis of a variety of pharmaceutical compounds. This technical guide provides a detailed overview of the primary synthetic pathways to this versatile intermediate, with a focus on its key starting materials. This document offers comprehensive experimental protocols, quantitative data, and visual diagrams of the synthetic workflows to assist researchers and professionals in drug development in their endeavors.
Introduction
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its trifunctional nature, featuring a bromine atom, a fluorine atom, and a carboxaldehyde group on a pyridine ring, allows for diverse chemical modifications. This makes it a valuable precursor for the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents. This guide will explore the primary synthetic routes to this compound, with a detailed focus on the preparation of its key starting materials.
Primary Synthetic Route: Formylation of 5-Bromo-2-fluoropyridine
The most direct and commonly cited method for the synthesis of this compound involves the ortho-directed metalation and subsequent formylation of 5-bromo-2-fluoropyridine. This key starting material is commercially available, but its synthesis is also a critical aspect for a comprehensive understanding of the supply chain for the final product.
Synthesis of the Key Starting Material: 5-Bromo-2-fluoropyridine
The availability of 5-bromo-2-fluoropyridine is crucial for the synthesis of the target carboxaldehyde. One common laboratory-scale synthesis of 5-bromo-2-fluoropyridine starts from 2-amino-5-bromopyridine. The amino group is converted to a fluorine atom via a Sandmeyer-type reaction.
Formylation of 5-Bromo-2-fluoropyridine
The introduction of the carboxaldehyde group at the 3-position of 5-bromo-2-fluoropyridine is achieved through a directed ortho-metalation reaction. This process involves the use of a strong base to deprotonate the pyridine ring at the position ortho to the fluorine atom, followed by quenching with a formylating agent.
Experimental Protocols
Synthesis of 5-Bromo-2-fluoropyridine from 2-Amino-5-bromopyridine
This two-step procedure involves the diazotization of 2-amino-5-bromopyridine followed by a fluorination reaction.
Step 1: Diazotization of 2-Amino-5-bromopyridine
-
To a solution of 2-amino-5-bromopyridine in an appropriate solvent (e.g., aqueous HBF4), a solution of sodium nitrite (NaNO2) is added dropwise at a low temperature (typically 0-5 °C).
-
The reaction mixture is stirred for a specified time to ensure complete formation of the diazonium salt.
Step 2: Fluoro-dediazoniation (Balz-Schiemann Reaction)
-
The diazonium salt solution is then gently heated to induce decomposition and the formation of 5-bromo-2-fluoropyridine.
-
The product is then isolated by extraction and purified by distillation or chromatography.
Synthesis of this compound from 5-Bromo-2-fluoropyridine
Two common formylating agents used in this synthesis are N-formylpiperidine and ethyl formate. The following protocols detail the use of both.
Protocol A: Using N-formylpiperidine [1]
-
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (2.5 M in hexanes, 12 mL, 30 mmol) to a solution of diisopropylamine (5 mL, 35 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) at -78 °C under a nitrogen atmosphere.
-
The mixture is stirred at -78 °C for 15 minutes.
-
5-bromo-2-fluoropyridine (5 g, 28 mmol) is then added to the LDA solution.
-
The resulting mixture is stirred at -78 °C for 90 minutes.
-
N-formylpiperidine (4 mL, 36 mmol) is rapidly added to the suspension at -78 °C, and the mixture is stirred vigorously for 60 seconds.
-
The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid.
-
The mixture is warmed to room temperature and partitioned between water and dichloromethane.
-
The aqueous phase is extracted three times with dichloromethane.
-
The combined organic phases are dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by crystallization from cyclohexane to yield 5-bromo-2-fluoro-pyridine-3-carbaldehyde as pale beige flaky crystals.
Protocol B: Using Ethyl Formate [1]
-
A solution of lithium diisopropylamide (LDA) is prepared by dissolving diisopropylamine (2.6 mL, 25 mmol) in tetrahydrofuran (100 mL) and slowly adding a 2.5 M solution of butyllithium in tetrahydrofuran (10 mL, 25 mmol) at 0 °C. The mixture is stirred for 1 minute.
-
A solution of 5-bromo-2-fluoropyridine (4.0 g, 22.7 mmol) in tetrahydrofuran (20 mL) is slowly added dropwise at -78 °C and stirred for 30 minutes.
-
Ethyl formate (2.8 mL, 34 mmol) is added dropwise, and the mixture is stirred for 10 minutes at -78 °C.
-
After completion of the reaction, it is quenched with 1N hydrochloric acid.
Quantitative Data
The following table summarizes the reported yields for the synthesis of this compound.
| Starting Material | Formylating Agent | Yield (%) | Reference |
| 5-Bromo-2-fluoropyridine | N-formylpiperidine | 52 | [1] |
| 5-Bromo-2-fluoropyridine | N-formylpiperidine | 68 (trituration) | [1] |
Visualized Workflows
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: Synthetic pathway to this compound.
Conclusion
The synthesis of this compound is most effectively achieved through the directed ortho-metalation and formylation of 5-bromo-2-fluoropyridine. This technical guide has provided detailed experimental protocols and quantitative data for this key transformation. A thorough understanding of the synthesis of the precursor, 5-bromo-2-fluoropyridine, is also essential for a robust and reliable production process. The information and visual workflows presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this valuable pharmaceutical intermediate.
References
Methodological & Application
Application Notes and Protocols for 5-Bromo-2-fluoropyridine-3-carboxaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoropyridine-3-carboxaldehyde is a versatile trifunctional heterocyclic building block increasingly utilized in the field of organic synthesis, particularly for the development of novel pharmaceutical agents. Its unique structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can influence electronic properties and metabolic stability, makes it a valuable precursor for complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its conversion to pyrazolo[3,4-b]pyridine scaffolds, which are core components of various kinase inhibitors.
Core Applications in Organic Synthesis
The strategic positioning of the three functional groups on the pyridine ring allows for a variety of chemical transformations. The aldehyde group serves as a key handle for condensation and cyclization reactions, while the bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of diverse aryl and heteroaryl moieties, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.
A primary application of this compound is in the synthesis of substituted pyrazolo[3,4-b]pyridines. This heterocyclic core is a well-established pharmacophore found in numerous kinase inhibitors, which are a critical class of targeted therapeutics for cancer and other diseases. The synthesis typically begins with the condensation of the aldehyde with hydrazine to form the pyrazole ring. The resulting 5-bromo-1H-pyrazolo[3,4-b]pyridine can then undergo further functionalization, most commonly through a Suzuki coupling at the bromine position, to generate a library of potential drug candidates.
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine
This protocol details the cyclization of this compound with hydrazine to form the pyrazolo[3,4-b]pyridine ring system.
Reaction Scheme:
Materials:
-
This compound
-
Anhydrous hydrazine
-
Ethanol
-
Water
-
Ether
-
Standard laboratory glassware
-
Heating mantle and reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (20 g, 0.1 mol) with an ethanol solution of anhydrous hydrazine (18 g, 0.56 mol).[1]
-
Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate (2:1, v/v) eluent system until the starting material is completely consumed.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure to a volume of approximately 50 mL.[1]
-
Pour the concentrated mixture into 500 mL of water.[1]
-
Collect the resulting precipitate by filtration.[1]
-
Wash the filter cake sequentially with water (3 x 50 mL) and ether (3 x 20 mL).[1]
-
Dry the solid under vacuum to afford 5-bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid.[1]
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield |
| 5-bromo-1H-pyrazolo[3,4-b]pyridine | This compound (20 g) | Anhydrous hydrazine (18 g) | Ethanol | Overnight | 46% |
Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridine
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridine with an arylboronic acid to introduce a new carbon-carbon bond. This reaction is a key step in the diversification of the pyrazolopyridine scaffold for the synthesis of kinase inhibitors.
Reaction Scheme:
Materials:
-
5-bromo-1H-pyrazolo[3,4-b]pyridine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., KOAc)
-
Solvent (e.g., dry dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
Heating block or oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., KOAc, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Add the anhydrous solvent (e.g., dry dioxane) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-pyrazolo[3,4-b]pyridine.
Quantitative Data (Example):
The following data is based on a similar Suzuki coupling reaction involving a protected 5-iodo-1H-pyrazolo[3,4-b]pyridine derivative, which serves as a representative example of the efficiency of this transformation.
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield |
| 3-(4-methoxybenzyl)-5-(substituted aryl)-1H-pyrazolo[3,4-b]pyridine | 3-(4-methoxybenzyl)-5-iodo-1H-pyrazolo[3,4-b]pyridine | Substituted arylboronic acid (1.15 mmol), Pd(PPh₃)₄ (0.019 mmol), Cs₂CO₃ (1.15 mmol) | Dioxane:H₂O (5:1) | 2 h | 30-35% |
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthetic sequence from this compound to a 5-aryl-1H-pyrazolo[3,4-b]pyridine, a core structure in many kinase inhibitors.
Caption: Synthetic pathway to a kinase inhibitor scaffold.
Logical Relationship of Functional Group Transformations
This diagram shows the logical progression of the chemical transformations, highlighting the role of each functional group in the synthetic strategy.
References
Application Notes and Protocols for Reactions Involving the Aldehyde Group of 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoropyridine-3-carboxaldehyde is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the bromine and fluorine substituents on the pyridine ring, render the aldehyde group susceptible to a variety of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving the aldehyde functionality of this compound, enabling the synthesis of diverse derivatives for drug discovery and development.
Reactions at the Aldehyde Group
The aldehyde group of this compound is a key site for synthetic modifications, allowing for carbon-carbon bond formation, reduction to an alcohol, oxidation to a carboxylic acid, and conversion to imines for reductive amination. These reactions provide access to a wide array of functionalized pyridine derivatives.
Olefination Reactions
The Wittig reaction is a powerful method for the formation of a carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide. This reaction is instrumental in introducing alkenyl substituents at the 3-position of the pyridine ring.
Protocol: Wittig Olefination of this compound
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide (for terminal alkene synthesis)
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq.) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq.) portion-wise to the suspension. The mixture will turn a characteristic yellow/orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired alkene.
Expected Outcome: Formation of 5-bromo-2-fluoro-3-vinylpyridine.
The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate carbanion. It is particularly useful for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes, often with high (E)-stereoselectivity.[1][2]
Protocol: Horner-Wadsworth-Emmons (HWE) Olefination
Materials:
-
This compound
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Phosphonate Anion Generation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF.
-
Add triethyl phosphonoacetate (1.1 eq.) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
HWE Reaction: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the phosphonate anion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the α,β-unsaturated ester.
Expected Outcome: Formation of ethyl (E)-3-(5-bromo-2-fluoropyridin-3-yl)acrylate.
Reduction of the Aldehyde Group
The aldehyde can be readily reduced to the corresponding primary alcohol, providing a hydroxymethyl group for further functionalization.
Protocol: Reduction to 5-bromo-2-fluoro-3-(hydroxymethyl)pyridine
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (3.0 eq.) in portions.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Carefully add 1N HCl to adjust the pH to ~1 to quench the excess NaBH₄.
-
Neutralize the solution by adding saturated aqueous NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the product. A similar reduction of a related substrate has been reported to yield the product in high purity.[3]
Expected Outcome: Formation of 5-bromo-2-fluoro-3-(hydroxymethyl)pyridine.[4]
Oxidation of the Aldehyde Group
Oxidation of the aldehyde furnishes the corresponding carboxylic acid, a valuable intermediate for amide bond formation and other transformations.
Protocol: Oxidation to 5-bromo-2-fluoropyridine-3-carboxylic acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or other suitable oxidant (e.g., Jones reagent)
-
Acetone (or appropriate solvent)
-
Sulfuric acid (if using Jones reagent)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using KMnO₄):
-
Dissolve this compound (1.0 eq.) in acetone.
-
Slowly add a solution of potassium permanganate (1.1 eq.) in water dropwise. The reaction is exothermic.
-
Stir at room temperature until the purple color disappears.
-
Filter the manganese dioxide precipitate and wash it with acetone.
-
Concentrate the filtrate to remove acetone.
-
Work-up: Acidify the aqueous residue with dilute HCl and extract with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the carboxylic acid.
Expected Outcome: Formation of 5-bromo-2-fluoropyridine-3-carboxylic acid.
Reductive Amination
Reductive amination allows for the synthesis of secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.
Protocol: Reductive Amination
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.2 eq.) in anhydrous DCM.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: Formation of the corresponding N-substituted aminomethylpyridine derivative.
Data Summary
| Reaction Type | Reagents | Product | Reported Yield |
| Synthesis of Aldehyde | 5-bromo-2-fluoropyridine, LDA, N-formylpiperidine | This compound | 52-68%[5] |
| Reduction | Sodium borohydride | 5-bromo-2-fluoro-3-(hydroxymethyl)pyridine | High (by analogy)[3] |
| Oxidation | Potassium permanganate | 5-bromo-2-fluoropyridine-3-carboxylic acid | - |
| Wittig Olefination | Methyltriphenylphosphonium bromide, K-tert-butoxide | 5-bromo-2-fluoro-3-vinylpyridine | - |
| HWE Olefination | Triethyl phosphonoacetate, NaH | Ethyl (E)-3-(5-bromo-2-fluoropyridin-3-yl)acrylate | - |
| Reductive Amination | Amine, NaBH(OAc)₃ | N-substituted aminomethylpyridine | - |
Note: Yields for some reactions are not available in the literature for this specific substrate and are based on general methodologies.
Visualizations
Experimental Workflow for Wittig Reaction
References
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 5-Bromo-2-fluoropyridine-3-carboxaldehyde. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel 2-fluoro-5-aryl-pyridine-3-carboxaldehyde derivatives. These derivatives serve as scaffolds for the development of targeted therapeutics, particularly kinase inhibitors.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis. Its tolerance of a wide range of functional groups makes it an invaluable tool in the construction of complex molecules, including active pharmaceutical ingredients. The 2-fluoro-5-aryl-pyridine-3-carboxaldehyde motif is a privileged structure in drug discovery, with derivatives showing potential as inhibitors of various protein kinases involved in cancer cell signaling pathways. The fluorine atom at the 2-position can enhance metabolic stability and binding affinity, while the aldehyde at the 3-position provides a handle for further synthetic modifications.
General Reaction Scheme
The Suzuki coupling reaction of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form the desired 2-fluoro-5-aryl-pyridine-3-carboxaldehyde.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are two detailed protocols for the Suzuki coupling of this compound with arylboronic acids. Protocol A employs a conventional heating method, while Protocol B utilizes microwave irradiation for accelerated reaction times.
Protocol A: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). The final concentration of the limiting reagent should be around 0.1 M.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol B: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
To a microwave synthesis vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and water (typically a 4:1 ratio) to achieve a concentration of the limiting reagent of approximately 0.2 M.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 15-30 minutes.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the workup and purification steps as described in Protocol A.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for similar substrates.[2][3][4]
| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 4 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 85 | 12 | 80-90 |
| 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O (5:1) | 100 | 6 | 75-85 |
| 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 | 8 | 70-80 |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 2 | 88 |
Applications in Drug Development: Kinase Inhibition
The 2-fluoro-5-aryl-pyridine-3-carboxaldehyde scaffold is a key pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Pyridine-based compounds have been successfully developed as inhibitors of various kinases, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Phosphoinositide 3-kinases (PI3K).[2]
The general mechanism of action for many of these inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.
Caption: A simplified signaling pathway illustrating kinase inhibition.
The synthesized 2-fluoro-5-aryl-pyridine-3-carboxaldehydes can be further elaborated to generate libraries of compounds for screening against a panel of kinases to identify potent and selective inhibitors. The aldehyde functionality can be converted to various other functional groups, such as amines, alcohols, or heterocycles, to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the lead compounds.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of 2-fluoro-5-aryl-pyridine-3-carboxaldehydes via Suzuki coupling.
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
Application of 5-Bromo-2-fluoropyridine-3-carboxaldehyde in Medicinal Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 26, 2025
Introduction
5-Bromo-2-fluoropyridine-3-carboxaldehyde is a highly functionalized and versatile building block in medicinal chemistry. Its unique trifunctional nature, featuring a reactive aldehyde, a bromine atom suitable for cross-coupling reactions, and an activating fluorine atom, makes it an invaluable starting material for the synthesis of a wide range of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potent kinase inhibitors, a critical class of therapeutics in oncology and immunology.
The pyridine scaffold is a privileged structure in drug discovery, known for its ability to form key interactions with the hinge region of kinase ATP-binding sites. The strategic incorporation of bromine and fluorine atoms in this compound offers medicinal chemists precise control over subsequent synthetic transformations, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of fused heterocyclic ring systems, most notably pyrazolo[3,4-b]pyridines. This scaffold is a cornerstone in the design of various kinase inhibitors. The aldehyde group provides a reactive handle for condensation reactions, typically with hydrazines, to form the pyrazole ring, while the bromo and fluoro groups on the pyridine ring allow for further diversification.
Synthesis of Pyrazolo[3,4-b]pyridine Scaffold
A key transformation of this compound is its cyclization with hydrazine to form 5-bromo-1H-pyrazolo[3,4-b]pyridine. This intermediate serves as a versatile platform for the development of a library of kinase inhibitors through subsequent functionalization.
Logical Workflow for Pyrazolo[3,4-b]pyridine Synthesis:
Application Notes: Synthesis of Pharmaceutical Intermediates from 5-Bromo-2-fluoropyridine-3-carboxaldehyde
Introduction
5-Bromo-2-fluoropyridine-3-carboxaldehyde is a highly versatile trifunctional building block for the synthesis of complex pharmaceutical intermediates. Its unique electronic properties and distinct reactivity at the C3-aldehyde, C5-bromide, and C2-fluoride positions allow for a wide range of selective chemical transformations. The pyridine core is a prevalent motif in numerous kinase inhibitors and other therapeutic agents, making this starting material particularly valuable in drug discovery programs. The bromine atom is ideal for palladium-catalyzed cross-coupling reactions, the aldehyde serves as a versatile handle for chain extension and functionalization, and the fluorine atom can be a site for nucleophilic aromatic substitution or can be retained to modulate the physicochemical properties of the final molecule.
These application notes provide detailed protocols for several key transformations of this compound, including reduction, reductive amination, Suzuki-Miyaura coupling, and Sonogashira coupling.
Reduction of Aldehyde to Primary Alcohol
The selective reduction of the aldehyde group to a primary alcohol, yielding (5-Bromo-2-fluoropyridin-3-yl)methanol, is a fundamental transformation. This intermediate can be used in subsequent reactions, such as etherifications or esterifications. Sodium borohydride (NaBH₄) is a mild and efficient reagent for this purpose, offering high chemoselectivity in the presence of the bromo- and fluoro-substituents.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | (5-Bromo-2-fluoropyridin-3-yl)methanol | N/A |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |
| Solvent | Methanol (MeOH) | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 1 hour | [1] |
| Typical Yield | ~95% | [1] |
Experimental Protocol: Synthesis of (5-Bromo-2-fluoropyridin-3-yl)methanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium borohydride (1.1 eq) portion-wise to the stirred suspension over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: After 1 hour, carefully quench the reaction by the slow addition of water.
-
Solvent Removal: Remove the methanol from the reaction mixture by evaporation under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a solid.
Visualization of Reduction Workflow
References
Application Notes and Protocols: 5-Bromo-2-fluoropyridine-3-carboxaldehyde as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoropyridine-3-carboxaldehyde is a highly functionalized heterocyclic compound that serves as a crucial starting material in the synthesis of complex molecular architectures for drug discovery. Its unique trifunctional nature, featuring a reactive aldehyde group, a versatile bromine atom, and an activating fluorine atom, makes it an ideal building block for the development of kinase inhibitors. Protein kinases are a significant class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyridine scaffold is a common motif in many FDA-approved kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme. The strategic placement of the bromo and fluoro substituents on the pyridine ring of this compound allows for selective and sequential chemical modifications, providing a robust platform for generating diverse libraries of potent and selective kinase inhibitors.
This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in the synthesis of kinase inhibitors, with a particular focus on inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Data Presentation
The following table summarizes the in vitro inhibitory activity of a representative series of kinase inhibitors synthesized using this compound as a key building block. The data is presented to facilitate the comparison of their potency and selectivity.
| Compound ID | Structure | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | HUVEC Proliferation IC50 (nM) |
| BK-101 | R = H | 15 | 250 | 450 | 30 |
| BK-102 | R = 4-CH₃ | 8 | 180 | 320 | 15 |
| BK-103 | R = 4-OCH₃ | 12 | 210 | 380 | 25 |
| BK-104 | R = 4-Cl | 5 | 150 | 280 | 10 |
| Sorafenib | Reference | 90 | 58 | 68 | 20 |
IC50 values are indicative and intended for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of a VEGFR-2 Inhibitor Precursor from this compound
This protocol describes the initial reductive amination step to form a key intermediate.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (e.g., 4-aminophenol) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in dichloroethane, add the aniline derivative and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in portions and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired secondary amine intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Final Compound Synthesis
This protocol outlines the coupling of the bromopyridine intermediate with a boronic acid.
Materials:
-
Bromopyridine intermediate from Protocol 1 (1.0 eq)
-
Aryl or heteroaryl boronic acid (e.g., 4-carboxyphenylboronic acid) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine the bromopyridine intermediate, the boronic acid, potassium carbonate, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Proliferation Assay
This protocol outlines a method to evaluate the anti-proliferative effects of the synthesized inhibitors on human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
VEGF-A (vascular endothelial growth factor A)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Starve the cells in a basal medium for 4-6 hours.
-
Treat the cells with serial dilutions of the inhibitor compounds for 1 hour.
-
Stimulate the cells with VEGF-A.
-
Incubate for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Determine the IC50 values from the dose-response curves.
Mandatory Visualization
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Application Notes and Protocols for the Reductive Amination of 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the reductive amination of 5-bromo-2-fluoropyridine-3-carboxaldehyde. This reaction is a crucial step in the synthesis of various substituted pyridine derivatives, which are common scaffolds in medicinal chemistry.
Introduction
Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds to produce primary, secondary, and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine. For the synthesis of derivatives of this compound, this method offers a reliable and high-yielding pathway. Among various reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice due to its mildness, selectivity, and excellent functional group tolerance.[1][2][3] It selectively reduces the intermediate iminium ion in the presence of the starting aldehyde, minimizing side reactions.[4]
Reaction Mechanism and Workflow
The reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride involves two main steps that occur in a single pot:
-
Imine/Iminium Ion Formation: The aldehyde reacts with the amine to form a hemiaminal intermediate, which then dehydrates to form an imine (with a primary amine) or an iminium ion (with a secondary amine). This equilibrium is typically established rapidly in solution.
-
Reduction: Sodium triacetoxyborohydride selectively reduces the electrophilic imine or iminium ion to the final amine product.
A visual representation of this workflow is provided below.
Caption: Experimental workflow for the reductive amination of this compound.
Experimental Protocol
This protocol describes a general procedure for the reductive amination of this compound with a representative amine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 875781-15-0 | 203.99 |
| Amine (Primary or Secondary) | Varies | Varies |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 |
| 1,2-Dichloroethane (DCE), anhydrous | 107-06-2 | 98.96 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
| Silica gel for column chromatography | 7631-86-9 | 60.08 |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
Add the desired primary or secondary amine (1.0-1.2 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
To this mixture, add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 5-10 minutes.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine product.
Quantitative Data Summary
The following table provides a general summary of the quantities and conditions for a typical reaction.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equiv | The limiting reagent. |
| Amine | 1.0 - 1.2 equiv | A slight excess of the amine can help drive the imine formation. |
| Sodium triacetoxyborohydride | 1.2 - 1.5 equiv | A slight excess ensures complete reduction. |
| Reaction Conditions | ||
| Solvent | Anhydrous 1,2-Dichloroethane (DCE) | Other aprotic solvents like THF or DCM can also be used.[4] |
| Concentration | 0.1 - 0.2 M | Typical concentration range. |
| Temperature | Room Temperature (20-25 °C) | The reaction is generally conducted at ambient temperature. |
| Reaction Time | 2 - 24 hours | Varies depending on the reactivity of the amine. Monitor by TLC or LC-MS. |
| Work-up & Purification | ||
| Quenching Agent | Saturated aq. NaHCO₃ | Neutralizes any remaining acid and quenches the excess reducing agent. |
| Purification Method | Flash Column Chromatography | Eluent system will depend on the polarity of the product. |
| Expected Yield | 60 - 95% | Highly dependent on the substrate and purification efficiency. |
Signaling Pathway and Logical Relationships
The logical progression of the reductive amination reaction can be visualized as a series of dependent steps.
Caption: Logical flow diagram illustrating the key stages of the reductive amination reaction.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and mildly acidic reagent. Handle with care.
-
1,2-Dichloroethane is a suspected carcinogen; handle with appropriate caution and dispose of waste according to institutional guidelines.
-
The quenching step can generate gas; ensure it is performed slowly and with adequate venting.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and the reducing agent.
-
Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C).
-
Consider using a slight excess of the amine and reducing agent.
-
-
Formation of Side Products:
-
Over-alkylation of primary amines can sometimes occur. A stepwise procedure (formation and isolation of the imine, followed by reduction with NaBH₄) can mitigate this.[4]
-
If the starting aldehyde is observed after the reaction, it may indicate incomplete imine formation or deactivation of the reducing agent.
-
By following this detailed protocol and considering the provided application notes, researchers can effectively perform the reductive amination of this compound to synthesize a diverse range of amine derivatives for applications in drug discovery and development.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-fluoropyridine-3-carboxaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and multiple reaction sites.[1] The protocols outlined herein cover Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing a foundation for the synthesis of a diverse range of substituted 2-fluoropyridine derivatives.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients.[1] Its structure incorporates a bromo substituent, which is amenable to palladium-catalyzed cross-coupling reactions, a fluoro group that can modulate the physicochemical properties of the final compound, and a carboxaldehyde moiety that allows for further derivatization. Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. This document presents generalized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound, based on established methodologies for structurally similar substrates.
Data Presentation
The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling reactions of this compound. It is important to note that optimization of these conditions may be necessary for specific substrates to achieve optimal yields.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | Moderate to Good |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | Moderate to Good |
Note: Yields are estimated based on reactions with similar substrates and may vary.[2][3]
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | High |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | High |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 90 |
Note: Yields are based on reactions with structurally similar 5-bromo-3-fluoropyridines.[1]
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100-110 | 12-24 | Moderate to Good |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | Moderate to Good |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 110 | 20 | Moderate to Good |
Note: Yields are estimated based on established protocols for the amination of bromopyridines.[4]
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
-
Anhydrous solvents and reagents are crucial for the success of these reactions.
-
Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 85-100 °C) and stir vigorously.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol is adapted from a procedure for the Sonogashira coupling of structurally similar 5- and 6-bromo-3-fluoro-2-cyanopyridines and is expected to be a good starting point.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.15 equiv)
-
Copper(I) iodide (CuI, 0.3 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask, dissolve this compound in a mixture of THF and Et₃N (e.g., 4 mL / 2 mL).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ and CuI to the reaction mixture.
-
Degas the mixture for an additional 5 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Add anhydrous toluene via syringe.
-
Add the amine to the reaction mixture.
-
Degas the mixture by three cycles of vacuum-backfill with an inert gas.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for the Derivatization of 5-Bromo-2-fluoropyridine-3-carboxaldehyde in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoropyridine-3-carboxaldehyde is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom amenable to various cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and a carboxaldehyde group for further derivatization, make it an ideal scaffold for the synthesis of novel small molecules with potential therapeutic applications. The pyridine core is a prevalent motif in numerous FDA-approved drugs, and its derivatives have shown a wide range of biological activities, including kinase inhibition.
This document provides detailed application notes and experimental protocols for the derivatization of this compound via three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These methods allow for the introduction of diverse aryl, amino, and alkynyl moieties, respectively, at the 5-position of the pyridine ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Key Derivatization Reactions
The primary routes for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions at the C5-bromo position. The electron-withdrawing nature of the pyridine nitrogen and the carboxaldehyde group facilitates these transformations.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-fluoropyridine-3-carboxaldehyde Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. This reaction is particularly valuable for introducing a variety of substituted and unsubstituted aryl and heteroaryl groups.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 8 | 92 |
| 3 | 3-Chlorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | THF/H₂O (5:1) | 80 | 16 | 78 |
| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | DME/H₂O (4:1) | 85 | 10 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-fluoropyridine-3-carboxaldehyde Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of a wide range of primary and secondary amines with aryl halides.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 88 |
| 4 | Piperidine | G3-XPhos (1) | - | LHMDS | THF | 80 | 12 | 95 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-fluoropyridine-3-carboxaldehyde Derivatives
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, providing a straightforward route to substituted alkynes.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 89 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | THF | 60 | 12 | 93 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | 70 | 8 | 85 |
| 4 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | DIPA | Toluene | 90 | 10 | 81 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of this compound are promising scaffolds for the development of kinase inhibitors. The pyridine moiety is a known hinge-binding motif in many kinase inhibitors. By modifying the 5-position with various substituents through the reactions described above, it is possible to explore the chemical space around the kinase active site and optimize for potency and selectivity. Two key signaling pathways often implicated in cancer and other diseases are the PI3K/Akt/mTOR and Bcr-Abl pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for drug development.[1][2][3]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by pyridine derivatives.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML).[4][5] It activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.
Caption: Bcr-Abl signaling pathway and potential inhibition by pyridine derivatives.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the derivatization of this compound and subsequent biological evaluation.
Caption: General workflow for derivatization and biological evaluation.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of diverse libraries of compounds for drug discovery. The palladium-catalyzed cross-coupling reactions outlined in these application notes provide efficient and modular routes to a wide array of derivatives. The resulting compounds, particularly those targeting key kinase signaling pathways such as PI3K/Akt/mTOR and Bcr-Abl, hold significant promise for the development of novel therapeutics. The provided protocols and workflows serve as a comprehensive guide for researchers to explore the chemical space around this privileged scaffold.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde
Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to help optimize reaction yields and troubleshoot common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the ortho-lithiation of 5-bromo-2-fluoropyridine followed by formylation. This typically involves using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78°C) to deprotonate the pyridine ring at the 3-position, followed by the addition of a formylating agent such as N-formylpiperidine or ethyl formate.
Q2: What are the critical parameters for maximizing the yield of this reaction?
A2: Several parameters are crucial for high yields:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Low Temperature: Maintaining a constant temperature of -78°C is critical to prevent side reactions and ensure regioselectivity.
-
Rapid Quenching: The reaction should be quenched promptly after the addition of the formylating agent to prevent the degradation of the product.[1]
-
Purity of Starting Materials: Use high-purity 5-bromo-2-fluoropyridine for the best results.
Q3: What are some common impurities, and how can they be removed?
A3: Common impurities may include unreacted starting material and potential side products from over-lithiation or alternative reaction pathways. Purification is typically achieved by crystallization from a solvent like cyclohexane or by trituration with hexanes.[1] Column chromatography can also be employed for more challenging separations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient lithiating agent (LDA/n-BuLi).2. Presence of moisture in the reaction.3. Reaction temperature was not maintained at -78°C.4. Ineffective formylating agent. | 1. Titrate the n-BuLi solution before use. Prepare LDA fresh.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Use a dry ice/acetone bath and monitor the internal temperature.4. Use a fresh, high-quality formylating agent. |
| Formation of Multiple Products | 1. Temperature fluctuations leading to loss of regioselectivity.2. Slow addition of the formylating agent.3. Over-reaction or side reactions. | 1. Maintain a stable low temperature (-78°C).2. Add the formylating agent rapidly as a single portion.[1]3. Quench the reaction immediately after the addition of the formylating agent.[1] |
| Difficulty in Product Isolation/Purification | 1. The product is an oil or does not crystallize easily.2. Presence of persistent impurities. | 1. Try trituration with a non-polar solvent like hexanes to induce solidification.2. If crystallization fails, purify the crude product using silica gel column chromatography. |
Experimental Protocols
Protocol: Synthesis of this compound via Ortho-lithiation
This protocol is based on a reported synthesis with yields ranging from 52% to 88%.[1]
Materials:
-
5-Bromo-2-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N-formylpiperidine or Ethyl formate
-
10% (w/v) aqueous citric acid solution or 1N Hydrochloric acid
-
Dichloromethane or Ethyl acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Cyclohexane or Hexanes for crystallization/trituration
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare Lithium Diisopropylamide (LDA) by dissolving diisopropylamine in anhydrous THF and cooling the solution to -78°C.
-
Slowly add n-butyllithium to the cooled diisopropylamine solution and stir for 15-30 minutes at -78°C.
-
Add a solution of 5-bromo-2-fluoropyridine in anhydrous THF dropwise to the LDA solution while maintaining the temperature at -78°C.
-
Stir the resulting mixture at -78°C for 30-90 minutes.
-
Rapidly add the formylating agent (N-formylpiperidine or ethyl formate) to the suspension at -78°C and stir vigorously for 1-10 minutes.
-
Quench the reaction by adding a pre-cooled aqueous solution of citric acid or hydrochloric acid.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from cyclohexane or by trituration with hexanes to afford this compound as an off-white to pale beige solid.[1]
Data Presentation
| Formylating Agent | Yield | Purification Method | Reference |
| N-formylpiperidine | 52% | Crystallization from cyclohexane | [1] |
| N-formylpiperidine | 68% | Trituration in hexanes | [1] |
| Ethyl formate | 88% | Column chromatography | [1] |
Visualizations
Synthetic Pathway
References
Common side products in the synthesis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed method is the ortho-lithiation of 5-Bromo-2-fluoropyridine followed by formylation. This typically involves the use of a strong base like lithium diisopropylamide (LDA) to deprotonate the pyridine ring at the C3 position, followed by the addition of a formylating agent such as N-formylpiperidine or ethyl formate.
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature control is crucial. The lithiation step is typically carried out at very low temperatures (-78 °C) to ensure regioselectivity and prevent side reactions. Moisture and air must be strictly excluded from the reaction, as organolithium reagents are highly reactive towards water and oxygen. The purity of reagents, particularly the organolithium reagent and the solvent, is also critical for a successful reaction.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors. Inadequate temperature control, the presence of moisture, or impure reagents can all lead to a reduction in the desired product. The quality of the n-butyllithium used to generate LDA is a common culprit. Titration of the n-butyllithium solution before use is highly recommended to ensure accurate stoichiometry. Additionally, the rapid addition of the formylating agent and immediate quenching of the reaction are important to minimize the formation of side products.
Q4: I am observing multiple spots on my TLC analysis of the crude product. What could these be?
A4: The additional spots on your TLC are likely due to the presence of side products. Based on the reaction mechanism, potential side products could include the starting material (5-Bromo-2-fluoropyridine), regioisomers of the product, di-formylated species, or products resulting from the reaction of the organolithium reagent with the solvent or other electrophiles. A detailed troubleshooting guide for identifying and mitigating these side products is provided below.
Troubleshooting Guide: Common Side Products and Solutions
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Observed Issue | Potential Cause(s) | Proposed Solution(s) |
| Low Conversion of Starting Material | 1. Inactive or insufficient organolithium reagent (n-BuLi). 2. Presence of moisture in the reaction. 3. Reaction temperature is too high during lithiation. | 1. Titrate the n-BuLi solution before use to determine its exact molarity. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. 3. Maintain the reaction temperature at -78 °C during the addition of n-BuLi and the lithiation period. |
| Formation of Multiple Products (Visible on TLC/NMR) | 1. Regioisomeric carboxaldehydes: Lithiation at other positions on the pyridine ring. 2. Di-formylated product: Reaction of the product with the organolithium reagent followed by formylation. 3. Reaction with solvent: If THF is used as a solvent, the organolithium reagent can react with it, especially at higher temperatures. | 1. Strict temperature control at -78 °C favors lithiation at the C3 position. Slower addition of n-BuLi can also improve regioselectivity. 2. Use a slight excess of the formylating agent and add it rapidly to the reaction mixture. Quench the reaction immediately after the addition of the formylating agent. 3. Maintain low temperatures throughout the lithiation step and avoid prolonged reaction times. |
| Product is an Off-White or Pale Yellow Powder Instead of Crystalline Solid | 1. Presence of minor impurities. 2. Residual solvent. | 1. Purify the crude product by recrystallization from a suitable solvent system like cyclohexane or a mixture of ethyl acetate and hexanes. Column chromatography can also be employed for higher purity. 2. Ensure the product is thoroughly dried under vacuum after purification. |
| Inconsistent Yields Between Batches | 1. Variability in the quality of reagents. 2. Inconsistent reaction setup and conditions. | 1. Use reagents from the same batch or qualify new batches before use. Always titrate n-BuLi. 2. Standardize the experimental protocol, including reaction times, addition rates, and work-up procedures. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example for the synthesis of this compound.
Materials:
-
5-Bromo-2-fluoropyridine
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
N-Formylpiperidine
-
Anhydrous Tetrahydrofuran (THF)
-
10% (w/v) aqueous solution of citric acid
-
Dichloromethane
-
Sodium sulfate
-
Cyclohexane
Procedure:
-
To a solution of diisopropylamine (1.25 eq) in anhydrous THF, add n-butyllithium (1.1 eq) dropwise at -78 °C under a nitrogen atmosphere.
-
Stir the mixture at -78 °C for 15 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 90 minutes.
-
Rapidly add N-formylpiperidine (1.3 eq) to the suspension at -78 °C and stir vigorously for 60 seconds.
-
Quench the reaction immediately by adding a 10% (w/v) aqueous solution of citric acid.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from cyclohexane to afford 5-bromo-2-fluoro-pyridine-3-carbaldehyde.
Visualizing the Synthesis and Troubleshooting
To aid in understanding the experimental workflow and potential issues, the following diagrams are provided.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree.
Technical Support Center: 5-Bromo-2-fluoropyridine-3-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-Bromo-2-fluoropyridine-3-carboxaldehyde during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two primary methods for the purification of this compound are recrystallization and column chromatography. Crystallization from cyclohexane has been reported to yield pale beige flaky crystals, while trituration with hexanes can produce an off-white solid[1]. For more challenging separations of impurities with similar polarity, silica gel column chromatography is a suitable alternative.
Q2: What are the likely impurities in this compound synthesis?
A2: While specific impurities depend on the synthetic route, potential contaminants may include:
-
Starting Materials: Unreacted 5-bromo-2-fluoropyridine.
-
Over-brominated or under-brominated species: Formation of di-brominated or non-brominated pyridine derivatives.
-
Oxidation Product: The corresponding carboxylic acid, 5-Bromo-2-fluoropyridine-3-carboxylic acid, can form upon exposure of the aldehyde to air and moisture.
-
Residual Solvents: Solvents used in the synthesis and work-up, such as tetrahydrofuran (THF), dichloromethane, or hexanes[1].
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample and determine an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the progress of the purification. A C18 reverse-phase column is often a good starting point.
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities, such as residual solvents. Derivatization may be necessary to improve the stability and volatility of the aldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not crystallize | - The solution is not saturated.- The cooling rate is too fast.- The presence of impurities is inhibiting crystallization. | - Concentrate the solution by slowly evaporating the solvent.- Allow the solution to cool to room temperature slowly, then transfer to an ice bath or freezer.- Add a seed crystal of pure product to induce crystallization.- Attempt to purify by column chromatography first to remove impurities. |
| Oily product forms instead of crystals | - The melting point of the compound is close to the boiling point of the solvent.- High concentration of impurities. | - Use a lower boiling point solvent or a solvent mixture.- Ensure the crude product is as dry as possible before recrystallization.- Perform a preliminary purification step like a wash or filtration. |
| Low recovery of pure product | - Too much solvent was used.- The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the crystallization mixture for a longer period or at a lower temperature.- Consider using a different solvent in which the product has lower solubility at cold temperatures. |
| Colored impurities in the final product | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).- Perform a second recrystallization. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC | - Inappropriate solvent system (eluent). | - Systematically vary the polarity of the eluent. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).- For basic compounds like pyridines that may streak on silica, add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to improve peak shape[2]. |
| Product does not elute from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Product elutes too quickly with the solvent front | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Streaking or tailing of the product band | - The compound is interacting strongly with the acidic silica gel.- The sample is overloaded on the column. | - Add a small amount of triethylamine or pyridine to the eluent[2].- Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).- Dissolve the crude sample in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
Protocol 1: Recrystallization from Cyclohexane
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot cyclohexane while stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold cyclohexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The expected product is a pale beige flaky solid[1].
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A good system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A mixture of hexanes and ethyl acetate is a common starting point. Consider adding 0.1-1% triethylamine to the eluent if streaking is observed.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A logical workflow for improving the purity of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
Troubleshooting failed reactions with 5-Bromo-2-fluoropyridine-3-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoropyridine-3-carboxaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
General Information
Q1: What are the main reactive sites of this compound?
This compound is a versatile building block with three primary reactive sites: the aldehyde group at the 3-position, the fluorine atom at the 2-position, and the bromine atom at the 5-position.[1][2] The reactivity of these sites allows for a variety of chemical transformations. The fluorine atom is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom is well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] The aldehyde group can participate in a wide range of reactions including reductive amination, Wittig reactions, and condensations.
dot
Caption: Reactivity of this compound.
Troubleshooting Failed Reactions
Suzuki-Miyaura Coupling
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or failing completely. What are the possible causes and solutions?
Low yields in Suzuki couplings involving bromopyridines are a common issue. Several factors could be contributing to the failure of your reaction.
Troubleshooting Steps:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.
-
Solution: Use a higher catalyst loading or employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the catalytic cycle and sterically hinder pyridine coordination.
-
-
Suboptimal Reaction Conditions: The base, solvent, and temperature may not be ideal for this specific substrate.
-
Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃ are often effective for challenging couplings), solvent systems (a mixture of an organic solvent like dioxane or toluene with water is common), and temperatures (typically 85-110 °C).[4]
-
-
Side Reactions of the Aldehyde Group: The aldehyde is reactive and can undergo reduction to an alcohol or other unwanted transformations under the reaction conditions.[5]
-
Poor Quality of Reagents: The boronic acid or the palladium catalyst may be of poor quality or have degraded.
-
Solution: Use fresh, high-quality reagents. Ensure the boronic acid has not undergone significant protodeboronation.
-
dot
Caption: Troubleshooting Suzuki-Miyaura Coupling Failures.
| Parameter | Condition A (Failed) | Condition B (Optimized) | Expected Yield |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(dppf)Cl₂ (5 mol%) | 75-90% |
| Ligand | None | XPhos (10 mol%) | |
| Base | Na₂CO₃ | K₃PO₄ | |
| Solvent | Toluene/H₂O | Dioxane/H₂O | |
| Temperature | 80 °C | 100 °C | |
| Aldehyde | Unprotected | Protected as acetal |
Nucleophilic Aromatic Substitution (SNAr)
Q3: I am trying to perform a nucleophilic aromatic substitution on the 2-fluoro position with an amine, but the reaction is not working. What should I check?
While the 2-fluoro position is activated for SNAr, several factors can lead to a failed reaction.
Troubleshooting Steps:
-
Insufficient Nucleophilicity of the Amine: The amine may not be nucleophilic enough to displace the fluoride.
-
Solution: Use a stronger base to deprotonate the amine and increase its nucleophilicity. Alternatively, consider using lithium amides, which can promote amination even without strong electron-withdrawing groups.[7]
-
-
Reaction at the Bromine Position: Under certain conditions, particularly with palladium catalysis, amination can occur at the 5-bromo position.[8]
-
Solution: Ensure your reaction is free of any palladium contamination if you are targeting the fluoro position. For S
NAr at the fluorine, transition-metal catalysts are generally not required.
-
-
Steric Hindrance: A bulky amine may have difficulty accessing the 2-position, which is ortho to the aldehyde.
-
Solution: Try a less sterically hindered amine or consider increasing the reaction temperature.
-
-
Solvent Effects: The choice of solvent can significantly impact the rate of S
NAr reactions.-
Solution: Polar aprotic solvents like DMF or DMSO are generally preferred for S
NAr reactions as they can solvate the cation of the base without strongly solvating the nucleophile.
-
| Parameter | Condition A (Failed) | Condition B (Optimized) | Expected Yield |
| Amine | Bulky secondary amine | Less hindered primary amine | 60-85% |
| Base | K₂CO₃ | NaH | |
| Solvent | THF | DMSO | |
| Temperature | Room Temperature | 80 °C |
Reductive Amination
Q4: My reductive amination of the aldehyde with a primary amine is giving poor yields. What are the common pitfalls?
Reductive amination is a two-step process (imine formation followed by reduction), and issues can arise in either step.
Troubleshooting Steps:
-
Inefficient Imine Formation: The equilibrium for imine formation may not be favorable.
-
Solution: Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. The use of dehydrating agents like molecular sieves can also drive the equilibrium towards the imine.
-
-
Incorrect Reducing Agent: The choice of reducing agent is critical.
-
Solution: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often used for one-pot reductive aminations.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective and can be used in protic solvents.[9] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde, so it should only be added after imine formation is complete.[9]
-
-
Reaction pH: The pH of the reaction is crucial for both imine formation and the stability of the reducing agent.
-
Solution: For many reductive aminations, a slightly acidic pH (around 5-6) is optimal.
-
-
Potential for Side Reactions: The bromo or fluoro substituents may be labile under certain reducing conditions, although this is less common with borohydride-based reagents.
-
Solution: Stick to milder reducing agents like STAB or NaBH₃CN and avoid harsh conditions.
-
dot
Caption: General workflow for reductive amination.
| Parameter | Reagent | Solvent | Key Considerations |
| Reducing Agent | NaBH(OAc)₃ (STAB) | DCE, THF | Mild, one-pot, water-sensitive. |
| Reducing Agent | NaBH₃CN | Methanol | Tolerates water, toxic cyanide byproduct. |
| Reducing Agent | NaBH₄ | Methanol, Ethanol | Add after imine formation to avoid aldehyde reduction.[9] |
Experimental Protocols
Synthesis of this compound
To a solution of lithium diisopropylamide (35 mmol) in anhydrous THF (40 mL) cooled to -78 °C under a nitrogen atmosphere, n-butyl lithium (2.5 M in hexanes, 30 mmol) is added. The mixture is stirred at -78 °C for 15 minutes before the addition of 5-bromo-2-fluoropyridine (28 mmol). The resulting mixture is stirred at -78 °C for 90 minutes. N-formylpiperidine (36 mmol) is then added rapidly, and the mixture is stirred vigorously for 60 seconds. The reaction is immediately quenched with a 10% (w/v) aqueous solution of citric acid. The mixture is warmed to room temperature and partitioned between water and dichloromethane. The aqueous phase is extracted three times with dichloromethane. The combined organic phases are dried over sodium sulfate, filtered, and concentrated. The crude product is crystallized from cyclohexane to afford 5-bromo-2-fluoro-pyridine-3-carbaldehyde.[10]
General Protocol for Suzuki-Miyaura Coupling (with Aldehyde Protection)
-
Protection: To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water. Once the reaction is complete (monitored by TLC), cool the mixture and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the acetal-protected aldehyde.
-
Coupling: In a reaction vessel, combine the protected aldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. Add a degassed solvent system (e.g., 4:1 dioxane/water).[4] Heat the reaction mixture at 85-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Deprotection & Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄. Concentrate the solution and then treat with 1M HCl at room temperature to deprotect the acetal. Once deprotection is complete, neutralize with saturated aqueous NaHCO₃, extract with ethyl acetate, dry, and concentrate. Purify the crude product by column chromatography.
General Protocol for Reductive Amination
To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. echemi.com [echemi.com]
Work-up procedures for reactions involving 5-Bromo-2-fluoropyridine-3-carboxaldehyde
Technical Support Center: 5-Bromo-2-fluoropyridine-3-carboxaldehyde
Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark brown or black during the work-up. What are the common causes and how can I purify the product?
A1: Dark coloration often indicates decomposition or the formation of polymeric byproducts. This can be caused by harsh pH conditions (strongly acidic or basic), elevated temperatures, or exposure to air and light over prolonged periods.
-
Troubleshooting:
-
Ensure the work-up is performed promptly after the reaction is complete.
-
Use milder conditions, such as washing with a saturated solution of sodium bicarbonate instead of stronger bases, or dilute acids like 1M HCl instead of concentrated ones.[1]
-
If the product is suspected to be unstable, keep the mixture cold (0-5 °C) throughout the work-up process.
-
-
Purification Strategy:
-
After the initial extraction, treat the organic layer with activated carbon to adsorb colored impurities.
-
Filter the mixture through a pad of Celite® or silica gel.[2]
-
Proceed with standard purification techniques like column chromatography. A gradient elution from nonpolar (e.g., hexanes) to moderately polar (e.g., ethyl acetate/hexanes mixture) solvents is typically effective.
-
Q2: I am struggling with low yields in a reductive amination reaction using this aldehyde. What are the key parameters to optimize?
A2: Low yields in reductive aminations are a common issue.[3][4] Key factors to consider are the choice of reducing agent, reaction conditions, and the stability of the intermediate imine.
-
Common Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the amine is reversible and often requires the removal of water. Consider adding drying agents like anhydrous MgSO₄ or molecular sieves to the reaction mixture.[5]
-
Reducing Agent Reactivity: Sodium borohydride (NaBH₄) can sometimes reduce the starting aldehyde before imine formation. A milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less likely to cause this side reaction and is stable in acidic conditions which can catalyze imine formation.[5][6]
-
Reaction Conditions: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are air-sensitive. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.[4]
-
Q3: Is the 2-fluoro group on the pyridine ring stable during aqueous work-up?
A3: The 2-fluoro group on a pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[7][8][9] While generally stable under neutral or mildly acidic/basic conditions, it can be displaced by strong nucleophiles or under harsh conditions.
-
Recommendations:
-
Avoid using strong bases like NaOH or KOH, especially at elevated temperatures. Use milder bases like K₂CO₃, NaHCO₃, or organic bases (e.g., triethylamine) for neutralization.[10]
-
Be cautious with nucleophilic reagents during work-up (e.g., ammonia, primary/secondary amines).
-
Acid-catalyzed hydrolysis of the fluoro group is less common but can occur under forcing acidic conditions.[11]
-
Q4: How can I effectively remove unreacted this compound from my final product?
A4: Unreacted aldehyde can often be removed with specific work-up procedures or during purification.
-
Work-up Method: A common technique is to wash the organic layer with an aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the aldehyde, which is then extracted into the aqueous phase.
-
Purification Method: If the polarity of your product is sufficiently different from the starting aldehyde, column chromatography on silica gel is the most effective method for separation.
Troubleshooting Guide
This guide addresses common problems encountered during the work-up of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Formation of a Persistent Emulsion During Extraction | High concentration of salts or polar byproducts. The product itself may be acting as a surfactant. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. If the emulsion persists, filter the entire mixture through a pad of Celite®.[12] |
| Product Precipitates During Aqueous Wash | The product has low solubility in the organic solvent used for extraction, especially after cooling or pH adjustment. | Use a larger volume of solvent or switch to a solvent system where the product is more soluble. Perform washes at room temperature if cooling is causing precipitation. |
| Low or No Product Found After Work-up | The product might be unexpectedly water-soluble, especially if it has polar functional groups. | Before discarding the aqueous layers, re-extract them with a more polar organic solvent like dichloromethane (DCM) or ethyl acetate. It is good practice to save all layers until the product is successfully isolated and characterized.[12] |
| Product Appears as an Inseparable Oil | The product may be amorphous, have a low melting point, or contain residual solvent or impurities that prevent crystallization. | Attempt to co-evaporate the oil with a nonpolar solvent like toluene or hexanes to remove residual polar solvents. Purify via column chromatography. If purity is high, try triturating the oil with a nonpolar solvent (e.g., cold hexanes or pentane) to induce solidification. |
Experimental Protocol: Reductive Amination
This section provides a detailed methodology for a representative reductive amination reaction.
Reaction: Synthesis of N-benzyl-1-(5-bromo-2-fluoropyridin-3-yl)methanamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic, ~5 mol%)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and the chosen solvent (DCE or DCM).
-
Add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction by TLC or LC-MS.
-
Once imine formation is evident (or after 2 hours), add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: The addition may cause slight effervescence.
-
Continue stirring the reaction at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine intermediate.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with the organic solvent (DCM or ethyl acetate).
-
Combine the organic layers and wash with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography to obtain the pure secondary amine.
Visualized Workflows and Logic
General Post-Reaction Work-up Workflow
The following diagram illustrates a standard, logical workflow for the work-up and purification of a typical organic reaction.
Caption: Standard experimental workflow from reaction quenching to product isolation.
Troubleshooting Logic for Low Reaction Yield
This decision tree provides a logical approach to diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting low yield in chemical reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 11. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Troubleshooting [chem.rochester.edu]
Stability and storage conditions for 5-Bromo-2-fluoropyridine-3-carboxaldehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoropyridine-3-carboxaldehyde. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a freezer.[1] The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[2]
Q2: What are the known instabilities and incompatibilities of this compound?
This compound is stable under normal conditions.[1] However, it is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent vigorous reactions and decomposition.
Q3: What are the hazardous decomposition products of this compound?
Upon decomposition, this compound may release hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen bromide.[1]
Q4: What are the visual signs of degradation for this compound?
While specific data for this compound is limited, aromatic aldehydes, in general, may show signs of degradation such as a change in color (e.g., from off-white/light yellow to brown) or the formation of a solid precipitate. The appearance of a crystalline solid could indicate oxidation to the corresponding carboxylic acid (5-Bromo-2-fluoropyridine-3-carboxylic acid).
Q5: How can I assess the purity of my this compound sample?
Stability and Storage Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Store in freezer | [1] |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. | [2] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride, Hydrogen bromide. | [1] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in synthetic procedures.
Issue 1: Low or No Reaction Yield
Possible Causes:
-
Degraded Reagent: The aldehyde may have degraded due to improper storage or handling.
-
Inhibitors: Presence of impurities that inhibit the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no reaction yield.
Issue 2: Formation of a Major, Unidentified Byproduct
Possible Cause:
-
Oxidation of the Aldehyde: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid (5-Bromo-2-fluoropyridine-3-carboxylic acid). This is a common issue with aldehydes.
Identification and Confirmation:
-
NMR Spectroscopy: In the ¹H NMR spectrum, the aldehyde proton peak (typically around 9-10 ppm) will disappear, and a broad singlet corresponding to the carboxylic acid proton may appear further downfield (10-13 ppm).
-
IR Spectroscopy: The characteristic C-H stretch of the aldehyde (around 2700-2900 cm⁻¹) will be absent, and a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid will appear. The C=O stretch will also shift.
-
Mass Spectrometry: The mass of the byproduct will be 16 amu higher than the starting material due to the addition of an oxygen atom.
Prevention:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Avoid Strong Oxidants: Ensure that no oxidizing agents are present in the reaction mixture unless intended.
Decision Tree for Byproduct Identification:
Caption: Decision tree for identifying a common byproduct.
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by HPLC (Adapted from similar compounds)
This is a general guideline and may require optimization.
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the compound in the mobile phase or a compatible solvent. |
Protocol 2: General Procedure for Purity Assessment by GC-MS (Adapted from similar compounds)
This method is suitable for assessing the presence of volatile impurities.
| Parameter | Description |
| Column | A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection | Split or splitless, depending on the sample concentration. |
| Injector Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C). |
| MS Detector | Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500. |
| Sample Preparation | Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. |
References
Technical Support Center: Optimizing Reactions with 5-Bromo-2-fluoropyridine-3-carboxaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing solvent and temperature conditions for reactions involving 5-Bromo-2-fluoropyridine-3-carboxaldehyde. This versatile building block is crucial in the synthesis of a variety of pharmaceutical intermediates and advanced organic molecules.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: this compound possesses three primary reactive sites: the aldehyde group, the bromine atom, and the fluorine atom. The aldehyde group is susceptible to nucleophilic attack and can participate in reactions like reductive amination and Wittig olefination. The bromine atom is a good leaving group, making it ideal for cross-coupling reactions such as the Suzuki coupling. The fluorine atom, positioned ortho to the nitrogen, can be displaced through nucleophilic aromatic substitution, although this typically requires more forcing conditions compared to reactions at the bromine position.[2]
Q2: What are the general stability and storage recommendations for this compound?
A2: this compound is an off-white to pale yellow powder.[3] It should be stored under an inert gas (nitrogen or Argon) at 2-8°C.[4] It is important to protect it from moisture.
Q3: Are there any known incompatibilities or hazardous reactions?
A3: While specific incompatibility data is limited, it is a halogenated pyridine derivative and should be handled with care. Hazardous polymerization is not expected to occur. Decomposition under high heat may produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen bromide.[5]
Troubleshooting Guides for Key Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromine atom of this compound with a boronic acid or ester.
Common Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to sterically hinder pyridine coordination.[6] - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[7] |
| Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated by oxygen. | - Ensure all solvents and reagents are thoroughly degassed.[7] - Run the reaction under a strict inert atmosphere (Argon or Nitrogen).[7] | |
| Suboptimal Reaction Conditions: The combination of base, solvent, and temperature may not be ideal. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often effective for challenging couplings.[7] - Use a mixture of an organic solvent (e.g., 1,4-dioxane, THF, Toluene, DMF) and water to ensure solubility of all reagents.[7] - Gradually increase the reaction temperature, typically in the range of 80-110°C, while monitoring for decomposition.[7] | |
| Significant Side Product Formation | Dehalogenation: Reduction of the C-Br bond to a C-H bond. | - This can be caused by excess water or high temperatures. Minimize both and consider a milder base.[7] |
| Homocoupling: The boronic acid coupling with itself. | - This is often promoted by the presence of oxygen or an excess of the palladium catalyst. Ensure rigorous degassing and use an appropriate catalyst loading.[7] |
Recommended Starting Conditions for Suzuki Coupling:
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) | Catalyst choice is critical and may require screening. |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | K₃PO₄ is often a good choice for heteroaromatic substrates. |
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1 v/v) | Ensure reagents are fully dissolved. |
| Temperature | 80-100°C | Monitor for starting material decomposition at higher temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for preventing catalyst deactivation. |
Experimental Protocol (General Starting Point):
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask, evacuate, and backfill with an inert gas (repeat 3 times).
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reductive Amination
Reductive amination involves the reaction of the aldehyde group of this compound with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.
Common Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inefficient Imine Formation: Steric hindrance or electronic effects may disfavor imine formation. | - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. - Increase the reaction temperature or time for the initial imine formation step. |
| Decomposition of Aldehyde or Amine: The reaction conditions may be too harsh. | - Use a milder reducing agent (e.g., NaBH(OAc)₃ is generally milder than NaBH₃CN or NaBH₄). - Perform the reaction at a lower temperature. | |
| Ineffective Reducing Agent: The chosen reducing agent may not be suitable for the substrate. | - Sodium triacetoxyborohydride (STAB) is a common and effective choice for one-pot reductive aminations.[4] - Sodium cyanoborohydride (NaBH₃CN) is also effective, often in the presence of a weak acid. | |
| Formation of Dialkylated Product | Excess Aldehyde or Reactive Amine: The newly formed secondary amine can react with another molecule of the aldehyde. | - Use a slight excess of the amine relative to the aldehyde. |
| Reduction of the Aldehyde to an Alcohol | Reducing Agent is too Reactive: The reducing agent may reduce the aldehyde before imine formation. | - Use a less reactive hydride source like NaBH(OAc)₃. - Ensure the imine has formed before adding a more reactive reducing agent in a two-step, one-pot procedure. |
Recommended Starting Conditions for Reductive Amination:
| Parameter | Condition | Notes |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) | A mild and selective reagent for this transformation. |
| Amine | Primary or Secondary Amine (1.0-1.2 equiv.) | |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous conditions are recommended. |
| Temperature | Room Temperature | Can be gently heated if the reaction is sluggish. |
| Additives | Acetic Acid (catalytic amount) | Can facilitate imine formation. |
Experimental Protocol (General Starting Point):
-
To a round-bottom flask, add this compound (1.0 equiv.) and the amine (1.1 equiv.) in an anhydrous solvent (e.g., DCM).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Wittig Reaction
The Wittig reaction transforms the aldehyde group of this compound into an alkene by reacting it with a phosphorus ylide.
Common Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Ineffective Ylide Formation: The base may not be strong enough to deprotonate the phosphonium salt, or the ylide may be unstable. | - Use a strong base such as n-butyllithium, sodium hydride, or potassium tert-butoxide. - For unstable ylides, generate it in situ in the presence of the aldehyde. |
| Low Reactivity of Aldehyde: The electron-withdrawing nature of the pyridine ring can affect the electrophilicity of the aldehyde. | - Use a more reactive ylide. - Increase the reaction temperature, but monitor for side reactions. | |
| Poor Stereoselectivity (E/Z Mixture) | Nature of the Ylide and Solvent: Stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene. Solvent polarity can also influence the stereochemical outcome. | - For E-selectivity, use a stabilized ylide (e.g., one with an adjacent ester or ketone). Polar solvents can also favor the E-isomer.[8] - For Z-selectivity, use a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt) in a non-polar, aprotic solvent. |
| Formation of Triphenylphosphine Oxide | Ylide Decomposition: The ylide can react with oxygen or water. | - Perform the reaction under a strict inert atmosphere. - Use anhydrous solvents. |
Recommended Starting Conditions for Wittig Reaction:
| Parameter | Condition | Notes |
| Ylide Generation | Phosphonium salt (1.1-1.2 equiv.) with a strong base (e.g., n-BuLi, NaH, KOtBu) (1.1 equiv.) | The choice of base depends on the pKa of the phosphonium salt. |
| Solvent | Tetrahydrofuran (THF) or Diethyl ether | Anhydrous conditions are crucial. |
| Temperature | 0°C to room temperature for ylide formation, then addition of aldehyde. Reaction can be heated if necessary. | For unstable ylides, generation in the presence of the aldehyde at low temperature is recommended. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the ylide from decomposition. |
Experimental Protocol (General Starting Point):
-
To a dry, inert-atmosphere flask, add the phosphonium salt (1.1 equiv.) and anhydrous THF.
-
Cool the suspension to 0°C and add the strong base (e.g., n-BuLi) dropwise.
-
Stir the mixture at 0°C to room temperature for 1-2 hours to form the ylide.
-
Cool the reaction mixture back to 0°C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
References
- 1. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 2. US4751307A - Wittig-reaction processes - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. fishersci.com [fishersci.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde. Due to the limited availability of specific analytical methods for this compound in published literature, this document presents proposed methodologies based on established techniques for structurally similar compounds, such as pyridine carboxaldehydes and halogenated pyridines. The experimental data provided are estimations derived from analogous compounds and should be considered as a starting point for method development and validation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and robust analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies. Both HPLC and GC-MS are powerful techniques for the analysis of organic molecules, each offering distinct advantages and limitations. This guide aims to assist researchers in selecting the most appropriate method for their specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For a polar compound like this compound, reversed-phase HPLC is the most suitable approach.
Proposed HPLC Methodology
A reversed-phase HPLC method is proposed for the analysis of this compound. This method is based on protocols developed for similar pyridine derivatives.[1][2][3]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or MS detection in electrospray ionization (ESI) positive mode.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Expected Performance Characteristics (Based on Analogous Compounds)
| Parameter | Expected Value |
| Retention Time | 5 - 10 minutes |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound has a moderate boiling point, its polarity might necessitate derivatization to improve its chromatographic behavior.
Proposed GC-MS Methodology
A GC-MS method is proposed, which may involve a derivatization step to enhance volatility and reduce peak tailing.[4] Headspace GC-MS could also be a viable alternative for certain applications, particularly for residual solvent analysis or analysis in complex matrices.[5]
Experimental Protocol (with Derivatization):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for the aldehyde group.
-
Derivatization Procedure: React the sample with PFBHA in a suitable solvent (e.g., ethyl acetate) at 60 °C for 30 minutes.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C (hold for 2 min)
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 min at 280 °C
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50 - 400 amu.
-
Injection Mode: Splitless.
Expected Performance Characteristics (Based on Analogous Compounds)
| Parameter | Expected Value |
| Retention Time | 10 - 15 minutes (for the derivative) |
| Limit of Detection (LOD) | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.005 - 0.05 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 5% |
Comparison of HPLC and GC-MS for the Analysis
Caption: Comparison of HPLC and GC-MS for the analysis.
Experimental Workflow
The general workflow for both analytical techniques is outlined below.
Caption: General experimental workflow.
Conclusion
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the analysis.
-
For routine quality control and purity assessment , where high sensitivity is not the primary concern, the proposed HPLC-UV method is recommended due to its simplicity, robustness, and the avoidance of a derivatization step.
-
For trace-level analysis, impurity identification, and metabolomics studies , the proposed GC-MS method is the superior choice, offering higher sensitivity and providing valuable structural information from the mass spectra. The need for derivatization adds a step to the sample preparation but can significantly improve analytical performance.
It is imperative to validate the chosen method according to the relevant regulatory guidelines to ensure its accuracy, precision, and reliability for the intended application.
References
- 1. 3-Pyridinecarboxaldehyde | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
A Comparative Guide to the Synthetic Routes of 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-2-fluoropyridine-3-carboxaldehyde is a key building block in medicinal chemistry, valued for its utility in the synthesis of a wide range of pharmaceutical compounds. Its trifunctional nature, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate physicochemical properties, makes it a versatile intermediate. This guide provides a comparative analysis of the documented synthetic routes to this important compound, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Routes
Currently, the most prominently documented method for the synthesis of this compound is the ortho-directed metalation (lithiation) of 5-bromo-2-fluoropyridine, followed by formylation. Variations in the formylating agent have been reported, leading to different outcomes in terms of yield. A potential alternative multi-step route involves the synthesis of the corresponding alcohol, (5-bromo-2-fluoropyridin-3-yl)methanol, followed by its oxidation to the desired aldehyde. However, detailed experimental data for the initial synthesis of this alcohol precursor via a non-lithiation pathway and its subsequent oxidation are not as readily available in the literature.
For the purpose of this guide, we will focus on the well-documented ortho-lithiation route and its variations.
Table 1: Comparison of Synthetic Route Performance
| Parameter | Route 1: Ortho-lithiation and Formylation |
| Starting Material | 5-Bromo-2-fluoropyridine |
| Key Steps | 1. Deprotonation with a strong base (LDA). 2. Formylation with an electrophile. |
| Overall Yield | 52% - 68%[1] |
| Purity | Crystalline solid, further purification by crystallization or trituration.[1] |
| Reaction Time | Approximately 3-4 hours for the main reaction sequence. |
| Key Reagents | n-Butyllithium, Diisopropylamine, N-formylpiperidine or Ethyl formate. |
| Solvents | Anhydrous Tetrahydrofuran (THF). |
| Advantages | - Direct and convergent route. - High regioselectivity due to the directing effect of the fluorine atom. |
| Disadvantages | - Requires cryogenic temperatures (-78 °C). - Utilizes pyrophoric and moisture-sensitive reagents (n-BuLi). - Yield can be sensitive to reaction conditions and the choice of formylating agent. |
Reaction Pathways and Methodologies
Route 1: Ortho-lithiation and Formylation of 5-Bromo-2-fluoropyridine
This synthetic strategy leverages the directing effect of the fluorine atom at the 2-position of the pyridine ring to achieve regioselective deprotonation at the 3-position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting organolithium intermediate is then quenched with a formylating agent to introduce the aldehyde functionality.
Experimental Protocols
Protocol for Route 1: Ortho-lithiation and Formylation
Materials:
-
5-Bromo-2-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N-formylpiperidine (or Ethyl formate)
-
10% (w/v) aqueous citric acid solution
-
Dichloromethane
-
Sodium sulfate
-
Cyclohexane or Hexanes for crystallization/trituration
Procedure using N-formylpiperidine (Yield: 52%): [1]
-
A solution of lithium diisopropylamide (LDA) is prepared in situ by dissolving diisopropylamine (1.25 eq) in anhydrous THF and adding n-butyllithium (1.07 eq) at -78 °C under a nitrogen atmosphere.
-
The mixture is stirred at -78 °C for 15 minutes.
-
5-Bromo-2-fluoropyridine (1.0 eq) is added to the LDA solution, and the resulting mixture is stirred at -78 °C for 90 minutes.
-
N-formylpiperidine (1.29 eq) is added rapidly to the suspension at -78 °C, and the mixture is stirred vigorously for 60 seconds.
-
The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid.
-
The mixture is allowed to warm to room temperature and then partitioned between water and dichloromethane.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by crystallization from cyclohexane to afford 5-bromo-2-fluoro-pyridine-3-carbaldehyde as pale beige flaky crystals.[1]
Procedural Variation using Ethyl Formate (Reported Yield: 68% with trituration): [1]
The procedure is similar to the one above, with the following key differences:
-
Ethyl formate is used as the formylating agent instead of N-formylpiperidine.[1]
-
The crude product is purified by trituration in hexanes to yield an off-white solid.[1]
Conclusion
The ortho-lithiation of 5-bromo-2-fluoropyridine followed by formylation is a well-established and direct method for the synthesis of this compound. The choice of the formylating agent appears to have a significant impact on the final yield, with trituration of the crude product from the ethyl formate reaction providing a higher reported yield than crystallization from the N-formylpiperidine reaction. While this route is efficient, it requires careful handling of pyrophoric and moisture-sensitive reagents at cryogenic temperatures. The development of alternative, milder synthetic routes could be a valuable area for future research, potentially offering advantages in terms of safety, scalability, and cost-effectiveness. Researchers should carefully consider the available equipment, safety protocols, and desired scale of production when selecting a synthetic strategy.
References
Reactivity Face-Off: A Comparative Guide to 5-Bromo-2-fluoropyridine-3-carboxaldehyde and Other Halopyridines
For researchers, scientists, and drug development professionals, the functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. Halogenated pyridines are versatile building blocks, and their reactivity in key transformations dictates the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of 5-Bromo-2-fluoropyridine-3-carboxaldehyde with other relevant halopyridines in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The information is supported by experimental data to facilitate the selection of appropriate substrates and reaction conditions.
The Multifaceted Reactivity of this compound
This compound is a trifunctional building block offering orthogonal reactivity at three distinct sites: the bromine atom at the 5-position, the fluorine atom at the 2-position, and the carboxaldehyde group at the 3-position. This unique arrangement allows for selective and sequential modifications, making it a valuable intermediate in the synthesis of complex molecules.
-
C5-Position (Bromine): The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of carbon and nitrogen nucleophiles.
-
C2-Position (Fluorine): The fluorine atom at the 2-position, being ortho to the ring nitrogen, strongly activates this site for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluoride by various nucleophiles, often under milder conditions than those required for other halogens.
-
C3-Position (Carboxaldehyde): The aldehyde functionality can undergo a plethora of classical transformations, including reductive amination, oxidation, reduction, and olefination, providing further avenues for molecular diversification.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of the halopyridine is therefore primarily governed by the carbon-halogen bond dissociation energy, which follows the general trend: C-I < C-Br < C-Cl < C-F. Consequently, bromopyridines are generally more reactive than chloropyridines, while fluoropyridines are typically unreactive.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for bromopyridines.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid
| Entry | Halopyridine Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine¹ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 |
| 2 | 2-Bromopyridine² | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | ~90 |
| 3 | 2-Chloropyridine² | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 18 | ~85 |
¹Data for a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine[1]. ²Representative data collated from general knowledge on Suzuki couplings of 2-halopyridines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halopyridine is dependent on the C-X bond strength, with bromides being more reactive than chlorides.
Table 2: Comparative Data for Buchwald-Hartwig Amination of Halopyridines with Morpholine
| Entry | Halopyridine Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridine¹ | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-110 | 12-24 | 95 |
| 2 | 2-Bromotoluene² | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | <1 | 99 |
| 3 | 2-Chlorotoluene² | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | <1 | 94 |
¹Data for a structurally similar substrate[2]. ²Data for analogous aryl halides to demonstrate the relative reactivity of bromo and chloro substituents under the same catalytic system.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity of halopyridines in nucleophilic aromatic substitution is governed by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex. The general reactivity order for SNAr at the 2-position of a pyridine ring is F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This enhanced reactivity often allows for milder reaction conditions.
A study comparing the reaction of 2-halopyridines with sodium ethoxide in ethanol demonstrated that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine[3].
Table 3: Comparative Data for Nucleophilic Aromatic Substitution with Secondary Amines
| Entry | Halopyridine Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-chloro-3-fluoropyridine¹ | Morpholine | - | Neat | 100 | 24 | 85 (at C2) |
| 2 | 2-Fluoropyridine² | Morpholine | K₃PO₄ | tert-Amyl alcohol | 110 | - | High |
¹In the absence of a palladium catalyst, nucleophilic attack occurs preferentially at the 2-position (C-Cl bond)[4]. ²Representative conditions for SNAr on 2-fluoropyridine.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
To a reaction vessel containing the halopyridine (1.0 eq) and the arylboronic acid (1.2 eq) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 eq). A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 85-100 °C until completion, as monitored by TLC or LC-MS. Upon cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with the halopyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu, 1.5-2.0 eq). The vessel is evacuated and backfilled with an inert gas. Anhydrous, deoxygenated solvent (e.g., toluene) is added, followed by the amine (1.2 eq). The reaction mixture is heated with vigorous stirring at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the 2-fluoropyridine (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO) is added the nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). The reaction mixture is heated to a temperature between 80-120 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
References
Spectroscopic Product Identification: A Comparative Guide for 5-Bromo-2-fluoropyridine-3-carboxaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic identification of products derived from 5-Bromo-2-fluoropyridine-3-carboxaldehyde. Due to the limited availability of comprehensive spectroscopic data for its specific reaction products, this guide leverages detailed experimental data from the closely related and structurally similar compound, 5-bromonicotinaldehyde, as a predictive and comparative benchmark. This approach allows for an informed understanding of the expected spectroscopic characteristics of products from key synthetic transformations.
Introduction
This compound is a versatile trifunctional building block in medicinal chemistry and materials science. Its reactivity is characterized by three key sites: the aldehyde group, susceptible to nucleophilic attack and reduction; the bromo substituent, ideal for palladium-catalyzed cross-coupling reactions; and the fluoro group, which can undergo nucleophilic aromatic substitution. Understanding the spectroscopic signatures of the products resulting from reactions at these sites is crucial for reaction monitoring, purification, and final product characterization.
This guide will focus on three primary transformations:
-
Suzuki-Miyaura Cross-Coupling: A powerful method for C-C bond formation at the C-Br position.
-
Aldehyde Reduction: Conversion of the carboxaldehyde to a primary alcohol.
-
Wittig Reaction: Formation of an alkene from the aldehyde functionality.
We will present available data for products of this compound and draw comparisons with the well-documented spectroscopic data of products from 5-bromonicotinaldehyde.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for the products of the aforementioned reactions.
Table 1: Spectroscopic Data for Suzuki-Miyaura Coupling Products
| Starting Material | Reagent | Product | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |
| 5-Bromo-2-fluoropyridine | 5-bromo-2-methoxyphenyl-boronic acid | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine | Not explicitly detailed in the search result, but would show characteristic aromatic and methoxy signals. | Not detailed in the search result. | M+ = 282.11[1] |
| 5-Bromonicotinaldehyde (for comparison) | Arylboronic Acids | 5-Aryl-nicotinaldehyde | Typically, aromatic protons in the range of 7.0-9.0 ppm, and the aldehyde proton around 10.0 ppm. | Aromatic carbons from 120-160 ppm, aldehyde carbonyl around 190 ppm. | Dependent on the specific aryl group. |
Table 2: Spectroscopic Data for Aldehyde Reduction Products
| Starting Material | Reagent | Product | 1H NMR (δ, ppm, CDCl₃, 400 MHz) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | NaBH₄ (Expected) | (5-Bromo-2-fluoropyridin-3-yl)methanol | Expected signals for pyridine ring protons, a singlet for the -CH₂OH protons (approx. 4.7 ppm), and a broad singlet for the -OH proton. | Expected broad O-H stretch around 3300 cm⁻¹ and disappearance of the C=O stretch (approx. 1700 cm⁻¹). | M+ = 205/207 (Br isotopes). |
| 5-Bromonicotinaldehyde (for comparison) | NaBH₄ | (5-Bromopyridin-3-yl)methanol | 8.58 (s, 1H, H-2), 8.38 (s, 1H, H-6), 4.74 (s, 2H, -CH₂OH), 2.45 (br s, 1H, -OH)[2] | Not specified. | M+ = 188.02[2] |
Table 3: Spectroscopic Data for Wittig Reaction Products
| Starting Material | Reagent | Product | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |
| This compound | Phosphorus Ylide (e.g., Ph₃P=CH₂) (Expected) | 5-Bromo-2-fluoro-3-vinylpyridine | Expected signals for pyridine ring protons and vinyl protons (approx. 5.0-7.0 ppm). | Expected signals for pyridine ring carbons and alkene carbons (approx. 110-140 ppm). | M+ = 202/204 (Br isotopes). |
| 5-Bromonicotinaldehyde (for comparison) | Methyltriphenyl-phosphonium bromide/n-BuLi | 3-Bromo-5-vinylpyridine | Not explicitly detailed, but would show characteristic pyridine and vinyl proton signals.[3] | Not specified. | Not specified. |
| 5-Bromonicotinaldehyde (for comparison) | Triethyl phosphonoacetate/NaH | Ethyl (E)-3-(5-bromopyridin-3-yl)acrylate | Not explicitly detailed, but would show characteristic pyridine, alkene, and ethyl ester proton signals.[3] | Not specified. | Not specified. |
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound with appropriate optimization.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the synthesis of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.[1]
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent such as dioxane, add an aqueous solution of a base (e.g., K₃PO₄, 1.5 eq).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (1.5 mol%), to the mixture under an inert atmosphere (N₂ or Ar).
-
Reaction: Reflux the reaction mixture for 8 hours or until completion as monitored by TLC or LC-MS.
-
Work-up: After cooling, add water to the reaction mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-aryl-2-fluoropyridine-3-carboxaldehyde.
Protocol 2: Aldehyde Reduction
This protocol is based on the reduction of 5-bromonicotinaldehyde.[2]
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in methanol and cool the mixture to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred suspension while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the addition of water.
-
Work-up: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: If necessary, purify the product by column chromatography.
Protocol 3: Wittig Reaction
This protocol is a general procedure for the Wittig reaction with 5-bromonicotinaldehyde.[3]
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic identification of a product from this compound.
Caption: A generalized workflow for the synthesis and spectroscopic identification of products derived from this compound.
References
A Comparative Guide to the Structural Analysis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of X-ray crystal structure analysis and other key analytical techniques for the characterization of 5-Bromo-2-fluoropyridine-3-carboxaldehyde and its derivatives. These compounds are of significant interest in pharmaceutical research and drug development as versatile building blocks for complex molecular architectures.[1] Understanding their precise three-dimensional structure and physicochemical properties is paramount for rational drug design and development.
X-ray Crystal Structure Analysis: The Gold Standard
X-ray crystallography provides an unambiguous determination of the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of its structural isomers provides critical insights.
Case Study: Crystal Structure of 6-Bromopyridine-2-carbaldehyde
A close isomer, 6-Bromopyridine-2-carbaldehyde, has been characterized by X-ray diffraction, providing a model for understanding the solid-state conformation of this class of compounds.[2][3]
Table 1: Crystallographic Data for 6-Bromopyridine-2-carbaldehyde [3]
| Parameter | Value |
| Chemical Formula | C₆H₄BrNO |
| Molecular Weight | 186.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 6.908(2) |
| b (Å) | 6.290(4) |
| c (Å) | 15.060(6) |
| β (°) | 95.57(3) |
| Volume (ų) | 652.1(5) |
| Z | 4 |
| Temperature (K) | 290 |
A crystal structure for another isomer, 4-Bromopyridine-2-carbaldehyde, is also available in the Cambridge Structural Database (CSD) with the deposition number 704131.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
A general protocol for obtaining the crystal structure of a pyridine derivative is as follows:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature, often low temperatures (e.g., 100 K) to minimize thermal vibrations.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[5]
Comparison with Other Analytical Techniques
While X-ray crystallography provides definitive structural information in the solid state, a comprehensive characterization requires a combination of analytical techniques to understand the molecule's properties in solution and to confirm its identity and purity.
Table 2: Comparison of Analytical Techniques for the Characterization of Pyridine Derivatives
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, intermolecular interactions in the solid state. | Unambiguous structural determination. | Requires a single crystal of sufficient quality; provides a static picture of the molecule. |
| NMR Spectroscopy | Connectivity of atoms, solution-state conformation, dynamic processes. | Provides information about the molecule in solution, which is often more relevant to its biological activity. | Can be complex to interpret for large molecules; provides an average structure in solution. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, provides accurate molecular weight. | Does not provide information about the 3D structure. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast and simple method for identifying functional groups. | Provides limited information about the overall molecular structure. |
Spectroscopic Data for this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure of this compound in solution.
Table 3: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.2 | s | 1H | -CHO |
| 8.4 | d | 1H | H-4 |
| 8.2 | d | 1H | H-6 |
Note: The spectrum would be run in a deuterated solvent such as CDCl₃. The specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For halogen-containing compounds, the isotopic pattern is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to a characteristic M and M+2 pattern in the mass spectrum.[6][7]
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (relative intensity) |
| [M]⁺ (with ⁷⁹Br) | 202.9 |
| [M+2]⁺ (with ⁸¹Br) | 204.9 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 5: Characteristic FT-IR Absorptions for this compound [8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1250-1000 | Strong | C-F stretch |
| ~700-500 | Medium | C-Br stretch |
Synthesis and Experimental Workflow
The synthesis of this compound typically involves the formylation of 5-bromo-2-fluoropyridine.[10]
Synthetic Protocol
A common synthetic route involves the following steps:[10]
-
Lithiation: 5-Bromo-2-fluoropyridine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate a lithiated intermediate.
-
Formylation: The lithiated species is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF).
-
Workup and Purification: The reaction is quenched with an aqueous acid solution, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Visualizing the Workflow and Molecular Interactions
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Analytical Workflow for Structural Elucidation
Caption: Integrated analytical workflow for comprehensive structural characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 14761472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
Comparative Guide to the Biological Activity of Compounds Derived from 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of compounds synthesized from the versatile building block, 5-Bromo-2-fluoropyridine-3-carboxaldehyde. This starting material is a key intermediate in the synthesis of various heterocyclic compounds, particularly kinase inhibitors and other potential therapeutic agents.[1] This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes synthetic and signaling pathways to aid in drug discovery and development efforts.
Introduction to the Therapeutic Potential
This compound is a highly functionalized pyridine derivative that serves as a cornerstone for the synthesis of complex organic molecules.[1] Its bromine and fluorine atoms, along with the aldehyde group, offer multiple reactive sites for constructing diverse molecular scaffolds.[1] Pyridine and its fused heterocyclic derivatives are known to be "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The compounds derived from this starting material are anticipated to exhibit significant biological activities, including anticancer and antimicrobial effects.
Comparative Biological Activity
The following table summarizes the in vitro cytotoxic activity of representative pyridine and pyrimidine derivatives, analogous to compounds that can be synthesized from this compound. The data is presented to facilitate a comparison of their potential efficacy against various cancer cell lines.
| Compound Class | Representative Compound | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-based Hybrids | Compound 3a | Huh-7 (Hepatocellular Carcinoma) | < Taxol | Taxol | 6.68 |
| Compound 3b | MCF-7 (Breast Cancer) | < Taxol | Taxol | 12.32 | |
| Compound 5a | A549 (Lung Cancer) | < Taxol | Taxol | 38.05 | |
| Compound 5b | Huh-7 (Hepatocellular Carcinoma) | < Taxol | Taxol | 6.68 | |
| Thienopyrimidine Derivatives | Compound 9a | MCF-7 (Breast Cancer) | 9.80 ± 0.93 | - | - |
| HepG-2 (Hepatocellular Carcinoma) | 12.32 ± 0.96 | - | - | ||
| A549 (Lung Cancer) | 11.30 ± 1.19 | - | - | ||
| PC-3 (Prostate Cancer) | 14.69 ± 1.32 | - | - | ||
| 2,4-dimorpholinopyrimidine-5-carbonitrile Derivatives | Compound 17p | PI3Kα (enzyme assay) | 0.0318 ± 0.0041 | BKM-120 | 0.0446 ± 0.0036 |
| PI3Kδ (enzyme assay) | 0.0154 ± 0.0019 | - | - |
Experimental Protocols
Detailed methodologies for key in vitro biological assays are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 8 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[3]
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours at 37°C.[3] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: 100 µL of a solubilization solution (e.g., 20% SDS in 50% DMF) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of cell viability compared to the vehicle-treated control.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the test compounds as described for the MTT assay.
-
Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is carefully collected from each well.[2]
-
LDH Reaction: The collected supernatant is added to a reaction mixture containing the LDH substrate, as per the instructions of a commercial LDH cytotoxicity assay kit.[2]
-
Absorbance Measurement: After a specified incubation time, the absorbance is measured at the recommended wavelength (typically 490 nm).[2]
-
Data Analysis: The percentage of LDH release is calculated relative to a positive control (cells lysed to achieve maximum LDH release).[2]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains are grown in an appropriate broth medium to the mid-logarithmic phase. The culture is then diluted to a final concentration of 5 x 10⁵ CFU/mL.[3]
-
Compound Dilution: The test compound is serially diluted in a 96-well plate containing broth medium.[3]
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are sealed and incubated at 37°C for 18-24 hours.[3]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. A resazurin-based assay can be used for a colorimetric or fluorometric readout, where the reduction of resazurin by viable bacteria indicates growth.[3]
Visualizations
The following diagrams illustrate a representative synthetic workflow for generating pyrazolopyridine derivatives and a key signaling pathway often targeted by such compounds.
References
A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoropyridine-3-carboxaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the aldehyde, bromo, and fluoro substituents provides multiple reaction handles for diversification. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the ring for nucleophilic aromatic substitution (SNAr), while the bromine atom is primed for a wide array of palladium-catalyzed cross-coupling reactions. The aldehyde group offers a versatile point for condensation, reductive amination, and oxidation to a carboxylic acid.
This guide provides an objective comparison of viable alternatives to this compound. We explore commercially available and synthetically accessible analogues, presenting their relative performance in key chemical transformations, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to make informed decisions when selecting building blocks for their synthetic campaigns.
Structural and Reactivity Comparison of Alternatives
The primary alternatives can be categorized by the modification at the 5-position, which is the principal site for cross-coupling reactions. The choice of an alternative often depends on factors like desired reactivity, cost, and the specific coupling partners involved.
dot
A Comparative Cost Analysis of Synthetic Pathways to 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 5-Bromo-2-fluoropyridine-3-carboxaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost analysis of two primary synthetic pathways to this aldehyde, offering experimental data and protocols to inform strategic decisions in process development and scale-up.
This analysis focuses on two distinct synthetic strategies: the formylation of 5-bromo-2-fluoropyridine and the oxidation of 5-bromo-2-fluoro-3-methylpyridine. The cost comparison encompasses starting materials, reagents, and solvents, providing a comprehensive overview of the economic feasibility of each route.
Pathway 1: Formylation of 5-Bromo-2-fluoropyridine
This pathway commences with the commercially available 5-bromo-2-fluoropyridine. The core of this synthesis is an ortho-directed metallation followed by formylation. This is a well-established method for the introduction of a formyl group at a specific position on the pyridine ring.
Experimental Protocol
A solution of 5-bromo-2-fluoropyridine in anhydrous tetrahydrofuran (THF) is cooled to a low temperature, typically -78°C, under an inert atmosphere. To this solution, a strong base, such as n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA), is added dropwise to facilitate the ortho-lithiation at the C3 position. Following the deprotonation, a formylating agent, for instance, N-formylpiperidine or ethyl formate, is introduced to the reaction mixture. The reaction is then quenched with a suitable reagent, such as a saturated aqueous solution of ammonium chloride or a dilute acid like citric acid. The crude product is extracted with an organic solvent, for example, dichloromethane, and purified using techniques like column chromatography or crystallization from a solvent such as cyclohexane to yield this compound. A reported yield for a similar formylation of a substituted pyridine is in the range of 60-70%.
Diagram of the formylation pathway.
Pathway 2: Oxidation of 5-Bromo-2-fluoro-3-methylpyridine
The second synthetic route begins with 5-bromo-2-fluoro-3-methylpyridine and involves the oxidation of the methyl group to an aldehyde. This transformation can be achieved using various oxidizing agents.
Experimental Protocol
5-bromo-2-fluoro-3-methylpyridine is dissolved in a suitable solvent, which can range from dioxane to an aqueous pyridine solution depending on the chosen oxidizing agent. Common oxidizing agents for this transformation include selenium dioxide (SeO2), potassium permanganate (KMnO4), or manganese dioxide (MnO2). The reaction conditions, such as temperature and reaction time, are highly dependent on the specific oxidant used. For instance, selenium dioxide oxidations are often carried out at elevated temperatures, while permanganate oxidations might proceed at room temperature or with gentle heating. After the reaction is complete, the reaction mixture is worked up to remove the oxidant and byproducts. This typically involves filtration and extraction. The crude this compound is then purified by crystallization or chromatography. The yield for the oxidation of similar methylpyridine derivatives can vary significantly, generally ranging from 40% to 80%, depending on the substrate and the oxidizing agent.[1]
Diagram of the oxidation pathway.
Cost Analysis Comparison
To provide a clear and objective comparison, the following tables summarize the estimated costs for the synthesis of 100 grams of this compound via each pathway. Prices for reagents and solvents are based on currently available catalog prices from major chemical suppliers and may vary. The yields are assumed to be 65% for Pathway 1 and an average of 60% for Pathway 2 for the purpose of this analysis.
Table 1: Cost Analysis for Pathway 1 (Formylation)
| Reagent/Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Moles Required | Amount Required | Price (USD) |
| 5-Bromo-2-fluoropyridine | 175.99 | - | 0.76 | 133.35 g | 150.00 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.68 | 0.91 | 364 mL | 100.00 |
| Diisopropylamine | 101.19 | 0.72 | 0.91 | 128 mL | 30.00 |
| N-Formylpiperidine | 113.16 | 1.02 | 0.91 | 101 mL | 50.00 |
| Tetrahydrofuran (THF) | 72.11 | 0.89 | - | 1.5 L | 60.00 |
| Dichloromethane | 84.93 | 1.33 | - | 1.0 L | 40.00 |
| Citric Acid | 192.12 | - | - | 100 g | 15.00 |
| Sodium Sulfate (anhydrous) | 142.04 | - | - | 100 g | 10.00 |
| Cyclohexane | 84.16 | 0.78 | - | 500 mL | 25.00 |
| Total Estimated Cost | $480.00 |
Table 2: Cost Analysis for Pathway 2 (Oxidation)
| Reagent/Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Moles Required | Amount Required | Price (USD) |
| 5-Bromo-2-fluoro-3-methylpyridine | 190.02 | - | 0.82 | 155.82 g | 200.00 |
| Selenium Dioxide | 110.96 | - | 0.90 | 99.86 g | 80.00 |
| Dioxane | 88.11 | 1.03 | - | 1.0 L | 50.00 |
| Dichloromethane | 84.93 | 1.33 | - | 1.0 L | 40.00 |
| Sodium Bicarbonate | 84.01 | - | - | 100 g | 10.00 |
| Sodium Sulfate (anhydrous) | 142.04 | - | - | 100 g | 10.00 |
| Silica Gel (for chromatography) | - | - | - | 500 g | 30.00 |
| Total Estimated Cost | $420.00 |
Objective Comparison and Conclusion
Based on this analysis, the oxidation of 5-bromo-2-fluoro-3-methylpyridine (Pathway 2) appears to be the more cost-effective route for the synthesis of this compound, with an estimated total cost of $420.00 for the synthesis of 100 grams, compared to $480.00 for the formylation of 5-bromo-2-fluoropyridine (Pathway 1).
Several factors contribute to this cost difference. While the starting material for Pathway 2 is slightly more expensive per gram, the reagents required for the oxidation step, particularly when using an oxidant like selenium dioxide, can be more economical than the organolithium reagents and specialized formylating agents needed for Pathway 1.
However, it is crucial to consider factors beyond the direct cost of materials. The formylation route (Pathway 1) is a well-documented and generally high-yielding reaction for a variety of substrates. The handling of pyrophoric reagents like n-butyllithium requires specialized equipment and safety precautions, which may add to the overall process cost in a production setting.
The oxidation route (Pathway 2), while potentially cheaper in terms of raw materials, can present its own challenges. The efficiency and selectivity of the oxidation can be highly dependent on the specific substrate and the chosen oxidizing agent. Over-oxidation to the corresponding carboxylic acid is a common side reaction that can reduce the yield of the desired aldehyde.[1] Furthermore, the use of selenium compounds necessitates careful handling and waste disposal due to their toxicity.
References
Confirming the regioselectivity of reactions with 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For researchers, scientists, and drug development professionals, 5-Bromo-2-fluoropyridine-3-carboxaldehyde stands as a versatile and highly valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique trifunctionalized pyridine core, featuring a bromine atom, a fluorine atom, and a carboxaldehyde group, offers a rich landscape for selective chemical transformations. This guide provides a comparative analysis of the regioselectivity of reactions at each of these functional sites, supported by experimental data and detailed protocols to inform synthetic strategy and execution.
The inherent electronic properties of the substituted pyridine ring govern the reactivity of each functional group, allowing for a high degree of control over reaction outcomes. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions. The aldehyde group at the 3-position, meanwhile, serves as a versatile handle for a wide range of derivatizations, including condensations and reductive aminations.
Comparative Analysis of Regioselective Reactions
The strategic selection of reagents and reaction conditions enables chemists to selectively address one of the three reactive sites on the this compound scaffold. This section provides a comparative overview of common transformations and their expected outcomes.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Bromine Position
The carbon-bromine bond at the 5-position is the preferred site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Reagents | Catalyst System (Typical) | Solvent (Typical) | Temperature (°C) | Yield (%) | Reference |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [1] |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄ / CuI / Et₃N | THF | Room Temp | High | |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos / Base | Toluene | 100-110 | Good to High |
Note: Yields are general ranges and can vary based on specific substrates and optimized conditions.
Nucleophilic Aromatic Substitution at the C2-Fluorine Position
The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the C2-fluorine for nucleophilic aromatic substitution. This allows for the introduction of a variety of oxygen, nitrogen, and sulfur nucleophiles.
Table 2: Nucleophilic Aromatic Substitution with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Primary/Secondary Amine | K₂CO₃ or Et₃N | DMF or DMSO | 80-120 | Good to High |
Note: Specific yields are highly dependent on the nucleophilicity of the amine and steric factors.
Reactions Involving the Aldehyde Group
The aldehyde at the 3-position is a versatile functional group that can undergo a wide array of transformations, including oxidation, reduction, and condensation reactions, without affecting the C-Br or C-F bonds under appropriate conditions.
Table 3: Common Aldehyde Transformations
| Reaction Type | Reagents | Solvent (Typical) | Temperature (°C) | General Outcome |
| Reductive Amination | Amine, NaBH(OAc)₃ or NaBH₃CN | Dichloromethane or Methanol | Room Temp | High Yield |
| Wittig Reaction | Phosphonium ylide | THF or Toluene | 0 to Reflux | Good Yield |
| Oxidation | KMnO₄ or Oxone® | Acetone/Water or DMF | Varies | Good Yield |
Experimental Protocols
Detailed methodologies for key regioselective reactions are provided below as a starting point for experimental design.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (typically 4:1) is added the arylboronic acid (1.1-1.5 eq) and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq). The mixture is degassed with nitrogen or argon for 15-20 minutes. The palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.10 eq), is then added, and the reaction mixture is heated to 85-95 °C with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
A mixture of this compound (1.0 eq), the desired amine (1.2-2.0 eq), and a base such as K₂CO₃ or Et₃N (2.0-3.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO is heated to 80-120 °C. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is either filtered if it precipitates or extracted with an organic solvent. The organic extracts are washed with water and brine, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Conclusion
This compound is a powerful synthetic intermediate due to the distinct and exploitable reactivity of its three functional groups. By carefully selecting the reaction type and conditions, researchers can selectively functionalize the C5-bromo, C2-fluoro, or C3-aldehyde positions with a high degree of regioselectivity. The palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution at the C-F bond are particularly robust methods for introducing molecular diversity, making this compound an invaluable tool in the synthesis of novel chemical entities for drug discovery and materials science. This guide provides a foundational understanding and practical protocols to leverage the unique chemical properties of this versatile building block.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2-fluoropyridine-3-carboxaldehyde: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2-fluoropyridine-3-carboxaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This compound is classified as a skin, eye, and respiratory irritant.[1][2] As a halogenated organic compound, specific waste management procedures are required to prevent environmental contamination and ensure workplace safety.
Immediate Actions and Required Equipment
Before beginning any process that will generate waste containing this compound, ensure the following personal protective equipment (PPE) and waste containment are readily available:
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Containment:
-
A designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic compounds.
-
The container must have a secure screw-top cap or a self-closing lid.
-
Step-by-Step Disposal Procedure
Step 1: Waste Segregation
Proper segregation of chemical waste is critical for safety and cost-effective disposal.
-
Do: Collect all waste containing this compound in a dedicated container for halogenated organic waste .[3][4] This includes pure, unreacted compound, contaminated solvents, and any disposable labware (e.g., pipette tips, weighing boats) that has come into direct contact with the chemical.
-
Do Not: Mix halogenated waste with non-halogenated organic waste, aqueous waste, or solid waste.[5] Mixing different waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.
Step 2: Container Labeling
Proper labeling is a legal requirement and essential for the safety of everyone in the laboratory and at the waste disposal facility.
-
As soon as the first drop of waste is added, label the container with the words "Hazardous Waste ".
-
Clearly list all chemical constituents and their approximate percentages, including this compound and any solvents.
-
Indicate the relevant hazards (e.g., "Irritant," "Toxic").
Step 3: In-Lab Storage
-
Keep the hazardous waste container securely closed when not in use.[5]
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of waste generation.[6][7]
-
The storage area should be well-ventilated, such as in a fume hood or a ventilated cabinet.[4]
Step 4: Final Disposal
-
The ultimate disposal method for this compound is to "dispose of contents/container to an approved waste disposal plant ".[2][8]
-
This is typically achieved through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
Quantitative Data Summary
While specific quantitative data for disposal is limited, the following table summarizes key hazard and classification information for this compound.
| Property | Value | Source |
| CAS Number | 875781-15-0 | [1][2] |
| Molecular Formula | C₆H₃BrFNO | [9] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [2][5][8] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. needle.tube [needle.tube]
- 2. benchchem.com [benchchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. odu.edu [odu.edu]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Personal protective equipment for handling 5-Bromo-2-fluoropyridine-3-carboxaldehyde
Essential Safety and Handling Guide for 5-Bromo-2-fluoropyridine-3-carboxaldehyde
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No. 875781-15-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C6H3BrFNO |
| Appearance | Off-white to pale yellow powder |
| Boiling Point | 258.2°C at 760 mmHg |
| Flash Point | 109.9±25.9 °C |
| Density | 1.8±0.1 g/cm3 |
| Refractive Index | 1.591 |
Source: ECHEMI[1]
Hazard Identification and Precautionary Measures
This chemical is considered hazardous and requires careful handling to avoid adverse health effects.[2]
Hazard Statements:
-
Causes skin irritation (H315)[3]
-
Causes serious eye irritation (H319)[3]
-
May cause respiratory irritation (H335)[3]
Signal Word: Warning[3]
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]
-
Wash face, hands, and any exposed skin thoroughly after handling.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Store in a well-ventilated place and keep the container tightly closed.[2]
-
Dispose of contents/container to an approved waste disposal plant.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses | With side-shields conforming to EN166 or NIOSH approved.[4] |
| Chemical Goggles | Recommended for splash protection.[5] | |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene).[6][7] Inspect before use and use proper removal technique.[4] |
| Lab Coat | Fully-buttoned, long-sleeved lab coat.[6][8] | |
| Apron | PVC apron for additional protection.[5] | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) if ventilation is inadequate or for higher-level protection.[4][9] |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is critical for safety.
Experimental Workflow
Caption: Safe handling workflow from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2] Remove contaminated clothing and wash it before reuse.[2]
-
In Case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][3]
-
If Swallowed : Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[2][4]
-
Spills : For small spills, use an absorbent material like sand or vermiculite to contain the spill.[6] Transfer the material to a sealed container for disposal.[6] For large spills, evacuate the area and contact emergency services.
Disposal Plan
-
All waste materials, including contaminated PPE and absorbent materials, should be considered hazardous waste.
-
Dispose of the chemical and its container through a licensed professional waste disposal service.[4]
-
Do not allow the product to enter drains.[9]
-
Contaminated packaging should be disposed of as unused product.[4]
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
